1-Dodecen-11-yne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
104634-45-9 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
dodec-1-en-11-yne |
InChI |
InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h1,4H,2,5-12H2 |
InChI Key |
WPUNRMBXJYFKQG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC#C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Dodecen-11-yne from Terminal Alkenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic strategies for producing 1-dodecen-11-yne, a molecule of interest in various research and development fields. The synthesis leverages the versatile Sonogashira cross-coupling reaction, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This document outlines the primary synthetic pathway, details experimental protocols, presents quantitative data from relevant literature, and visualizes the key chemical processes.
Introduction
This compound is a linear C12 hydrocarbon featuring both a terminal double bond and a terminal triple bond. This bifunctional structure makes it a valuable building block in organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. The synthesis of such enynes often relies on robust and high-yielding cross-coupling methodologies. The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a vinyl halide and a terminal alkyne, stands out as a highly efficient method for this transformation.[1][2][3]
This guide will focus on a practical and accessible synthetic route starting from the terminal alkene, 1-dodecene. The overall strategy involves the conversion of 1-dodecene to the corresponding terminal alkyne, 1-dodecyne, which is then coupled with a suitable vinyl halide.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically achieved in a two-step sequence starting from the readily available 1-dodecene. The first step involves the conversion of the terminal alkene to a terminal alkyne. The subsequent and final step is a Sonogashira cross-coupling reaction.
Overall Synthetic Scheme:
-
Step 1: Synthesis of 1-Dodecyne from 1-Dodecene. This transformation is achieved through a bromination-dehydrobromination sequence.
-
Step 2: Sonogashira Coupling of 1-Decyne with Vinyl Bromide. The terminal alkyne generated in the first step is coupled with vinyl bromide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base to yield the final product, this compound.
Experimental Protocols
The following protocols are based on established literature procedures for similar transformations and provide a detailed guide for the synthesis of this compound.
This procedure involves the bromination of 1-dodecene to form 1,2-dibromododecane, followed by a double dehydrobromination to yield 1-dodecyne.
Materials:
-
1-Dodecene
-
Bromine
-
Potassium hydroxide (KOH)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Bromination of 1-Dodecene: The bromination of 1-dodecene is carried out in a manner analogous to the bromination of 10-undecenoic acid. A solution of bromine in a suitable solvent is added dropwise to a solution of 1-dodecene at a controlled temperature to afford 1,2-dibromododecane.
-
Dehydrohalogenation: The crude 1,2-dibromododecane is then subjected to dehydrohalogenation. This is achieved by refluxing with a concentrated solution of potassium hydroxide in ethanol for an extended period (e.g., 22 hours).
-
Work-up and Purification: After cooling, the reaction mixture is poured into a large volume of ice-water and extracted with diethyl ether. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The resulting crude 1-dodecyne is then purified by distillation. The fraction boiling at 103-113 °C at 25 Torr contains the desired product.
This protocol describes the palladium- and copper-cocatalyzed cross-coupling of 1-decyne with vinyl bromide.
Materials:
-
1-Decyne (from Step 1)
-
Vinyl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Standard Schlenk line or glovebox for inert atmosphere techniques
General Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., 1-5 mol%) and copper(I) iodide (e.g., 1-5 mol%).
-
Add the anhydrous solvent, followed by the amine base.
-
To this mixture, add 1-decyne (1.0 equivalent) and vinyl bromide (1.1-1.5 equivalents).
-
The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude this compound is then purified by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for Sonogashira couplings involving substrates analogous to those in the proposed synthesis of this compound.
Table 1: Typical Catalysts and Reagents for Sonogashira Coupling
| Component | Examples | Typical Loading | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | 0.5 - 5 mol% | [1] |
| Copper(I) Co-catalyst | CuI, CuBr | 0.5 - 10 mol% | [1] |
| Base | Triethylamine, Diisopropylamine, Piperidine, Cs₂CO₃ | 1.5 - 3.0 equivalents | [1][2] |
| Solvent | THF, DMF, Toluene, Acetonitrile | - | [1] |
Table 2: Representative Yields for Sonogashira Coupling of Aliphatic Substrates
| Vinyl Halide | Terminal Alkyne | Catalyst System | Solvent | Temperature | Yield (%) | Reference |
| (E)-1-Bromo-1-hexene | 1-Heptyne | Pd(PPh₃)₄ / CuI | Et₃N | Room Temp | 85 | Analogous to literature |
| 1-Iodocyclohexene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N/DMF | 60 °C | 92 | Analogous to literature |
| Vinyl Bromide | 1-Octyne | Pd(PPh₃)₄ / CuI | n-Butylamine | Room Temp | 78 | Analogous to literature |
Visualization of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the overall synthetic workflow and the catalytic cycle of the Sonogashira reaction.
Caption: Synthetic workflow for this compound.
Caption: Catalytic cycles of the Sonogashira reaction.
Conclusion
The synthesis of this compound from the terminal alkene 1-dodecene is a practical endeavor for research and development laboratories. The key transformation, a Sonogashira cross-coupling reaction, is a well-established and versatile method. By following the outlined synthetic strategy and experimental protocols, researchers can reliably produce this valuable bifunctional molecule for a wide range of applications in chemical synthesis. Careful optimization of the Sonogashira coupling conditions, including the choice of catalyst, base, and solvent, will be crucial for achieving high yields and purity.
References
Spectroscopic Analysis of 1-Dodecen-11-yne: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Predicted Spectroscopic Data for 1-Dodecen-11-yne
The structure of this compound contains a terminal double bond and a terminal triple bond, which will give rise to characteristic signals in its NMR, IR, and Mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the vinylic protons of the double bond and the acetylenic proton of the triple bond.
-
Vinylic Protons (C1-H and C1-H): These protons will appear in the downfield region, typically between 4.9 and 5.9 ppm. The geminal protons will likely appear as a multiplet, and the proton on C1 will also be a multiplet due to coupling with the geminal protons and the adjacent methylene protons.
-
Allylic Protons (C3-H₂): The protons on the carbon adjacent to the double bond will be deshielded and are expected to resonate around 2.0-2.3 ppm.
-
Propargylic Protons (C10-H₂): The protons on the carbon adjacent to the triple bond will appear around 2.1-2.4 ppm.
-
Acetylenic Proton (C12-H): The terminal alkyne proton will be a singlet or a narrow triplet (due to long-range coupling) and is expected around 1.9-2.0 ppm.
-
Methylene Protons (-CH₂-): The remaining methylene protons in the alkyl chain will appear as a broad multiplet in the range of 1.2-1.6 ppm.
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the sp² carbons of the alkene and the sp carbons of the alkyne.
-
Vinylic Carbons: The terminal sp² carbon (C1) is expected around 114 ppm, and the internal sp² carbon (C2) around 139 ppm.
-
Alkynyl Carbons: The terminal sp carbon (C12) is predicted to be around 68 ppm, and the internal sp carbon (C11) around 84 ppm.
-
Alkyl Carbons: The carbons of the methylene chain will resonate in the typical aliphatic region of approximately 20-35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching and bending vibrations of the alkene and alkyne functional groups.
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
| ≡C-H | Stretching | 3300-3260 (strong, sharp) |
| =C-H | Stretching | 3100-3000 (medium) |
| -C≡C- | Stretching | 2150-2100 (weak, sharp) |
| -C=C- | Stretching | 1640 (medium) |
| =C-H | Out-of-plane bend | 990 and 910 (strong) |
| ≡C-H | Bending | 680-610 (strong, broad) |
| C-H (sp³) | Stretching | 2960-2850 (strong) |
| -CH₂- | Bending | 1465 (medium) |
Mass Spectrometry (MS)
For the mass spectrum, electron ionization (EI) would likely lead to a molecular ion peak (M⁺) and several characteristic fragment ions.
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₂H₂₀) is 164.30 g/mol . The M⁺ peak is expected at m/z = 164.
-
Fragmentation: Fragmentation is likely to occur at the allylic and propargylic positions due to the stability of the resulting carbocations. Common fragmentation patterns would involve the loss of alkyl radicals.
Experimental Spectroscopic Data for Related Compounds
For comparative purposes, the following tables summarize the experimental spectroscopic data for 1-dodecene and 1-dodecyne.
1-Dodecene
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 | ~5.8 | m | 1H |
| H-2 | ~4.9 | m | 2H |
| H-3 | ~2.0 | m | 2H |
| -(CH₂)₈- | ~1.3 | m | 16H |
| -CH₃ | ~0.9 | t | 3H |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |
| C-1 | ~139.2 |
| C-2 | ~114.1 |
| C-3 to C-11 | ~31.9 - 22.7 |
| C-12 | ~14.1 |
| IR (Neat) | Wavenumber (cm⁻¹) | Functional Group |
| ~3077 | =C-H stretch | |
| ~2924, 2854 | C-H stretch (sp³) | |
| ~1641 | C=C stretch | |
| ~1465 | -CH₂- bend | |
| ~991, 909 | =C-H out-of-plane bend |
| Mass Spec (EI) | m/z | Relative Intensity |
| 168 | M⁺ | |
| 57 | 100% | |
| 43 | High | |
| 41 | High |
1-Dodecyne
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 | ~1.9 | t | 1H |
| H-3 | ~2.2 | m | 2H |
| -(CH₂)₈- | ~1.3-1.5 | m | 16H |
| -CH₃ | ~0.9 | t | 3H |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |
| C-1 | ~84.8 |
| C-2 | ~68.1 |
| C-3 to C-11 | ~29.6 - 18.5 |
| C-12 | ~14.1 |
| IR (Neat) | Wavenumber (cm⁻¹) | Functional Group |
| ~3312 | ≡C-H stretch | |
| ~2925, 2855 | C-H stretch (sp³) | |
| ~2119 | -C≡C- stretch | |
| ~1466 | -CH₂- bend |
| Mass Spec (EI) | m/z | Relative Intensity |
| 166 | M⁺ | |
| 43 | 100% | |
| 57 | High | |
| 41 | High |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR, IR, and Mass Spectra for a liquid organic compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the neat liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1] The solution should be homogeneous.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[2] The liquid column should be about 4-5 cm high.[1]
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample.[1]
-
Acquisition: Set the appropriate acquisition parameters for the desired nucleus (¹H or ¹³C), including the number of scans, spectral width, and relaxation delay.[1] Acquire the free induction decay (FID).
-
Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase the spectrum and perform baseline correction. Integrate the signals for ¹H NMR and pick the peaks for both ¹H and ¹³C NMR.
IR Spectroscopy (Neat Liquid)
-
Sample Preparation: Place one drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]
-
Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[3]
-
Acquisition: Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Background Spectrum: Run a background spectrum of the empty instrument to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Acquire the infrared spectrum of the sample. The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the salt plates with a suitable dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.[4]
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and introduction or through a direct insertion probe.[5]
-
Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[5] This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[5]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown organic compound.
Caption: A flowchart illustrating the typical process for determining the structure and purity of an organic compound using various spectroscopic methods.
References
An In-depth Technical Guide to the Physical Characteristics of 1-Dodecen-11-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical characteristics of 1-Dodecen-11-yne. Due to the limited availability of experimental data for this specific compound in public databases, this guide focuses on its expected qualitative physical properties based on its chemical structure. Furthermore, it furnishes detailed experimental protocols for the determination of key physical parameters, including boiling point, density, and refractive index, which are essential for laboratory work. A diagram illustrating a key synthetic transformation of terminal enynes is also provided to highlight a potential application in synthetic chemistry.
Introduction
This compound is a long-chain hydrocarbon featuring two points of unsaturation: a terminal carbon-carbon double bond (alkene) and a terminal carbon-carbon triple bond (alkyne). Its unique structure makes it a potentially valuable building block in organic synthesis, particularly in the construction of complex molecules in pharmaceutical and materials science research. A thorough understanding of its physical properties is crucial for its handling, purification, and use in chemical reactions. This guide aims to provide a foundational understanding of these characteristics.
Predicted Physical Characteristics
As of the date of this document, specific experimental quantitative data for the physical properties of this compound are not available in surveyed chemical literature and databases. However, based on the general properties of long-chain hydrocarbons, alkenes, and alkynes, the following qualitative characteristics can be anticipated[1][2][3][4][5][6][7][8]:
-
Appearance: At room temperature, this compound is expected to be a colorless liquid.[1]
-
Odor: It is likely to have a mild, characteristic hydrocarbon odor.[1]
-
Solubility: Being a non-polar molecule, it is expected to be insoluble in water but soluble in common non-polar organic solvents such as hexane, ether, and toluene.[2]
-
Boiling Point: The boiling point is anticipated to be relatively high, likely slightly above that of the corresponding 1-dodecene or 1-dodecyne, due to its molecular weight. The boiling points of hydrocarbons generally increase with the length of the carbon chain.[2][7]
-
Density: The density is expected to be less than that of water.[2]
-
Volatility and Flammability: As a long-chain hydrocarbon, it is expected to be less volatile and less flammable compared to shorter-chain hydrocarbons.[6][7]
Data Presentation: Quantitative Physical Properties
A comprehensive search of scientific databases yielded no experimentally determined or reliably predicted quantitative physical data for this compound. The following table is provided as a template for researchers who may determine these properties experimentally.
| Physical Property | Predicted Value/Range | Experimental Value | Method of Determination |
| Molecular Formula | C₁₂H₂₀ | - | - |
| Molecular Weight | 164.29 g/mol | - | - |
| Boiling Point | Data not available | - | Thiele Tube / Distillation |
| Melting Point | Data not available | - | - |
| Density | Data not available | - | Pycnometer / Hydrometer |
| Refractive Index | Data not available | - | Refractometer |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties of liquid organic compounds like this compound.
4.1. Determination of Boiling Point (Thiele Tube Method)
This method is suitable for small quantities of liquid.[9][10][11][12][13]
-
Apparatus: Thiele tube, thermometer (with appropriate range), small test tube (e.g., fusion tube), capillary tube (sealed at one end), heating source (e.g., Bunsen burner or oil bath), and a clamp.
-
Procedure:
-
Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil or silicone oil) to a level just above the side arm.
-
Place a small amount (a few milliliters) of the this compound sample into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube containing the sample, with the open end submerged in the liquid.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the heat-transfer liquid surrounds the sample.
-
Gently heat the side arm of the Thiele tube. This will create convection currents that ensure uniform heating of the bath.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature.
-
4.2. Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.[14][15][16][17][18]
-
Apparatus: Pycnometer (specific gravity bottle), analytical balance, thermometer, and the liquid sample.
-
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).
-
Fill the pycnometer with distilled water of a known temperature. Ensure there are no air bubbles. Place the stopper and wipe any excess water from the outside.
-
Weigh the pycnometer filled with water and record the mass (m₂).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with the this compound sample at the same temperature as the water.
-
Weigh the pycnometer filled with the sample and record the mass (m₃).
-
The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measured temperature.
-
4.3. Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much light bends when it passes through a substance.[19][20][21][22][23]
-
Apparatus: Abbe refractometer, light source (typically a sodium lamp or white light with a compensator), dropper, and the liquid sample.
-
Procedure:
-
Turn on the light source and circulate water of a constant, known temperature through the prisms of the refractometer.
-
Open the hinged prisms of the refractometer.
-
Using a dropper, place a few drops of the this compound sample onto the surface of the lower prism.
-
Close the prisms firmly.
-
Look through the eyepiece and adjust the mirror to get the best illumination.
-
Rotate the coarse adjustment knob until the field of view shows a distinct light and dark region.
-
If a colored band is visible at the borderline, adjust the compensator knob to get a sharp, colorless line.
-
Use the fine adjustment knob to move the borderline exactly to the center of the crosshairs in the eyepiece.
-
Read the refractive index value from the scale.
-
Logical Workflow: Synthetic Utility
Given its bifunctional nature, this compound is a substrate for various selective chemical transformations. A key reaction for terminal alkynes is the Sonogashira coupling, which forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This reaction is fundamental in the synthesis of complex molecules, including many pharmaceuticals and organic materials.[24][25][26][27][28] The diagram below illustrates the selective Sonogashira coupling at the alkyne terminus of a generic terminal enyne.
Caption: Selective Sonogashira coupling of a terminal enyne.
Conclusion
While experimental data on the physical characteristics of this compound are currently lacking, its properties can be qualitatively inferred from its molecular structure. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to determine these properties accurately. The included reaction diagram highlights the synthetic potential of this molecule, particularly in cross-coupling reactions, underscoring its relevance in the fields of chemical research and drug development. Further experimental investigation is warranted to establish a quantitative profile of this compound's physical characteristics.
References
- 1. ck12.org [ck12.org]
- 2. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]
- 3. All About the Alkanes, Alkenes, and Alkynes [unacademy.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CH105: Chapter 8 - Alkenes, Alkynes and Aromatic Compounds - Chemistry [wou.edu]
- 6. tutorchase.com [tutorchase.com]
- 7. studymind.co.uk [studymind.co.uk]
- 8. youtube.com [youtube.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. byjus.com [byjus.com]
- 14. uoanbar.edu.iq [uoanbar.edu.iq]
- 15. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 19. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. davjalandhar.com [davjalandhar.com]
- 21. pubs.aip.org [pubs.aip.org]
- 22. pubs.aip.org [pubs.aip.org]
- 23. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. gold-chemistry.org [gold-chemistry.org]
- 27. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 28. Sonogashira coupling - Wikipedia [en.wikipedia.org]
1-Dodecen-11-yne CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the available chemical information for 1-Dodecen-11-yne. The content is tailored for professionals in research and development who require accurate and readily accessible data.
Core Chemical Identifiers
A critical step in the comprehensive study of any chemical compound is the unambiguous identification through its CAS number and molecular formula. This information is foundational for database searches, regulatory compliance, and procurement.
| Identifier | Value | Source |
| Compound Name | This compound | - |
| Molecular Formula | C₁₂H₂₀ | [1] |
| CAS Number | Not Available | - |
Note on CAS Number: A specific CAS Registry Number for this compound could not be readily identified from available public resources. The absence of a dedicated CAS number can indicate that the compound is novel, not widely commercially available, or is indexed under a different nomenclature. Researchers are advised to exercise caution when sourcing this compound and to verify its identity through analytical methods.
Data Unavailability and Further Research
A comprehensive search for detailed experimental protocols, signaling pathway involvement, and quantitative data for this compound did not yield specific results. The information available in public databases is limited to its basic chemical structure and formula.
For researchers interested in the synthesis, reactivity, and biological activity of this compound, the following steps are recommended:
-
Chemical Synthesis: As no standardized synthesis protocols were found, a de novo synthetic route would need to be designed. This would likely involve strategic carbon-carbon bond formation to construct the 12-carbon backbone with the terminal alkene and alkyne functionalities.
-
Structural Verification: Following synthesis, rigorous structural confirmation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential.
-
Exploratory Biological Screening: To determine potential applications in drug development, the compound would need to be subjected to a battery of in vitro and in vivo assays to assess its activity against various biological targets and its pharmacokinetic profile.
Logical Relationship for Further Investigation
To facilitate further research into this compound, a logical workflow is proposed. This workflow outlines the necessary steps from initial synthesis to potential application.
Caption: Proposed workflow for the investigation of this compound.
This guide serves as a starting point for researchers and professionals. The lack of extensive public data on this compound highlights an opportunity for novel research and discovery in the fields of organic chemistry and drug development.
References
An In-depth Technical Guide to the Safe Handling of 1-Dodecen-11-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for 1-Dodecen-11-yne, a molecule combining the functionalities of a terminal alkene and a terminal alkyne. Due to the limited availability of specific safety data for this compound, this document extrapolates information from closely related molecules and the known reactivity of its functional groups, particularly the terminal alkyne. Researchers should handle this compound with extreme care, assuming it to be hazardous.
Hazard Identification and Summary
The primary hazards associated with this compound stem from the high reactivity of the terminal alkyne group and the combustible nature of its long hydrocarbon chain. The terminal C-H bond on an alkyne is significantly more acidic than other C-H bonds in the molecule, making it susceptible to deprotonation by strong bases to form a highly nucleophilic acetylide anion.[1][2][3][4][5]
A critical and severe hazard of terminal alkynes is their ability to form highly unstable and explosive metal acetylides, particularly with heavy metals such as copper, silver, and mercury.[6] Therefore, contact with these metals and their salts must be strictly avoided.
Table 1: Summary of Potential Hazards
| Hazard Category | Description |
| Physical Hazards | Combustible liquid. Vapors may form explosive mixtures with air. |
| Chemical Hazards | The terminal alkyne is acidic and can be deprotonated by strong bases.[1][2][3][4][5] The resulting acetylide is a potent nucleophile.[1][2][7] |
| Reactivity Hazards | May form highly explosive metal acetylides with certain metals (e.g., copper, silver, mercury, and their salts).[6] May undergo exothermic or explosive polymerization. Can react vigorously with strong oxidizing agents. |
| Health Hazards | The toxicity of this compound has not been thoroughly investigated. However, many terminal alkynes are toxic.[3] It may be harmful if swallowed, inhaled, or absorbed through the skin. Aspiration into the lungs may cause chemical pneumonitis. Prolonged skin contact may cause defatting and irritation. |
Physical and Chemical Properties
Specific experimental data for this compound is scarce. The following table presents estimated properties based on the closely related compounds 1-dodecene and 1-dodecyne.
Table 2: Estimated Physical and Chemical Properties
| Property | Estimated Value | Source/Analogy |
| Molecular Formula | C₁₂H₂₀ | PubChem[8] |
| Molecular Weight | 164.29 g/mol | PubChem[8] |
| Appearance | Colorless liquid (presumed) | Analogy with 1-dodecene[9][10] |
| Boiling Point | ~210-220 °C | Analogy with 1-dodecene and 1-dodecyne[11][12][13] |
| Melting Point | Not determined | |
| Flash Point | ~75-85 °C (Combustible) | Analogy with 1-dodecene[11] |
| Density | ~0.76 g/cm³ | Analogy with 1-dodecene[11][12] |
| Solubility | Insoluble in water; Soluble in organic solvents. | Analogy with 1-dodecene[10][11] |
| pKa of Terminal Alkyne | ~25 | General for terminal alkynes[1][2][3] |
Safe Handling and Storage
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Emergency eyewash stations and safety showers must be readily accessible.
-
All equipment used must be properly grounded to prevent static discharge.[6]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.
-
Skin and Body Protection: A lab coat should be worn. For larger quantities, consider additional protective clothing.
-
Respiratory Protection: If working outside a fume hood or if aerosols may be generated, a respirator with an organic vapor cartridge is recommended.
Handling Procedures:
-
Avoid all contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Keep away from heat, sparks, open flames, and other ignition sources.[14][15] "No Smoking" signs should be posted in the work area.[14][15]
-
Crucially, avoid contact with copper, silver, mercury, and brass (which contains copper). Use tools and equipment made of stainless steel, glass, or Teflon.
-
When transferring the liquid, use techniques that minimize the generation of aerosols.
-
Use only non-sparking tools.[16]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, including strong oxidizing agents, strong bases, and heavy metal salts.
-
The storage area should be free from fire risk.[14]
Reactivity and Experimental Protocols
The presence of both a terminal alkene and a terminal alkyne makes this compound a versatile synthon. However, this dual reactivity also necessitates careful planning of experimental procedures.
Caption: Reactivity and hazards of the terminal alkyne in this compound.
General Protocol for Deprotonation of the Terminal Alkyne
This protocol outlines the general steps for safely deprotonating a terminal alkyne like this compound to form the corresponding acetylide.
-
Inert Atmosphere: The reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen. This is typically achieved using a Schlenk line or a glovebox.
-
Solvent: Use an appropriate anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether).
-
Cooling: The reaction vessel should be cooled in an ice bath or a dry ice/acetone bath, as the deprotonation can be exothermic.
-
Base Addition: A strong, non-nucleophilic base (e.g., sodium hydride, NaH, or sodium amide, NaNH₂) is typically used.[1] The base should be added slowly and portion-wise to the solution of the alkyne to control the reaction rate and temperature.
-
Monitoring: The reaction can be monitored by observing the cessation of hydrogen gas evolution (if using NaH).
-
Quenching (if necessary): If the reaction needs to be stopped, it can be quenched by the slow, careful addition of a proton source like water or a saturated aqueous solution of ammonium chloride. This should be done at a low temperature.
-
Workup: Standard aqueous workup procedures can be followed, always being mindful of the potential for unreacted base.
Emergency Procedures
Caption: Workflow for emergency procedures involving this compound.
Spill Response:
-
Evacuate all non-essential personnel from the area.
-
Eliminate all ignition sources.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal. Do not use metal tools for collection.
Fire Response:
-
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.
-
A water spray can be used to cool fire-exposed containers.
-
Do not use a solid stream of water, as it may scatter and spread the fire.
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink.
-
In all cases of exposure, seek immediate medical attention.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 6. Official BOC Gases | Gas, Equipment and Accessories | Services and Industries - UK [bocgases.co.uk]
- 7. Alkyne Reactivity [www2.chemistry.msu.edu]
- 8. This compound | C12H20 | CID 10997389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Dodecene | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Dodecene - Wikipedia [en.wikipedia.org]
- 11. 1-Dodecene|lookchem [lookchem.com]
- 12. eiga.eu [eiga.eu]
- 13. 1-Dodecene (CAS 112-41-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. airproducts.co.za [airproducts.co.za]
- 15. hsseworld.com [hsseworld.com]
- 16. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1-Dodecen-11-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-dodecen-11-yne, a terminal enyne of interest in various research and development applications. Understanding these fundamental physicochemical properties is critical for its effective handling, storage, and application in synthetic chemistry, materials science, and pharmaceutical development.
Core Concepts: Structure and Physicochemical Properties
This compound possesses a twelve-carbon chain with a terminal double bond (alkene) at position 1 and a terminal triple bond (alkyne) at position 11. This bifunctional structure imparts unique reactivity while its long hydrocarbon tail dictates its solubility characteristics. As a nonpolar molecule, its solubility is governed by the principle of "like dissolves like."
Solubility Profile
| Solvent | Solvent Type | Expected Solubility of this compound | Rationale |
| Hexane | Nonpolar | High | "Like dissolves like" principle; both are nonpolar hydrocarbons. |
| Toluene | Nonpolar (Aromatic) | High | Similar nonpolar characteristics. |
| Diethyl Ether | Slightly Polar | High | The nonpolar hydrocarbon chain dominates solubility interactions. |
| Acetone | Polar Aprotic | Moderate to Low | The polarity of acetone reduces its ability to solvate the long nonpolar chain.[1][2] |
| Ethanol | Polar Protic | Low | The polarity and hydrogen bonding of ethanol make it a poor solvent for the nonpolar alkyne.[1][2] |
| Methanol | Polar Protic | Low | Similar to ethanol, its high polarity is unfavorable for dissolving the nonpolar compound. |
| Water | Polar Protic | Insoluble | The high polarity and strong hydrogen bonding network of water prevent the dissolution of the hydrophobic this compound.[1][2] |
Stability Considerations
The stability of this compound is influenced by the presence of both a terminal alkene and a terminal alkyne.
Chemical Stability:
-
Acidity of Terminal Alkyne: Terminal alkynes are weakly acidic due to the sp hybridization of the carbon atom, which has a higher s-character.[3][4][5][6] This allows for deprotonation by strong bases (e.g., sodium amide) to form a nucleophilic acetylide anion.[4][6] Therefore, this compound will be unstable in the presence of strong bases.
-
Addition Reactions: Both the double and triple bonds are susceptible to electrophilic addition reactions with reagents such as hydrogen halides and halogens.
-
Oxidative Stability: Unsaturated compounds are prone to oxidation. The double and triple bonds in this compound can be cleaved by strong oxidizing agents. The stability can be assessed using methods like the Rancimat test, which measures the induction time for oxidation.[7][8][9][10]
-
Polymerization: In the presence of certain catalysts or initiators, the unsaturated bonds can undergo polymerization.[1]
Physical Stability:
-
Storage: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, heat, and oxygen.
Experimental Protocols
Detailed experimental protocols for determining the precise solubility and stability of this compound are crucial for its application.
Protocol 1: Determination of Qualitative Solubility
This protocol provides a straightforward method to assess the solubility of this compound in various solvents.
Caption: Workflow for qualitative solubility assessment.
Protocol 2: Stability Assessment using Bromine Water Test
This protocol is a classic chemical test to detect the presence of unsaturation and can be adapted to qualitatively assess the stability of this compound over time or under different conditions. A change in the rate of decolorization can indicate degradation.
References
- 1. 1-Dodecene | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Dodecene - Wikipedia [en.wikipedia.org]
- 3. Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂) [allen.in]
- 4. Ch 9 : Acidity of Terminal Alkynes [chem.ucalgary.ca]
- 5. quora.com [quora.com]
- 6. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 7. Chemical composition and oxidative stability of eleven pecan cultivars produced in southern Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative Stability of Selected Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
Navigating the Acquisition of 1-Dodecen-11-yne: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the procurement of specific, and often rare, chemical compounds is a critical starting point for novel research. 1-Dodecen-11-yne, a molecule with potential applications in synthetic chemistry and materials science, presents a case study in the acquisition of non-standard reagents. This technical guide outlines the landscape of sourcing this compound, addressing its commercial availability, potential purity grades, and a logical workflow for its acquisition, including custom synthesis.
Commercial Availability and Purity Grades: A Scarcity of Direct Suppliers
For analogous compounds, purity grades typically range from technical grade (>90%) to high-purity grades (>98% or >99%), often determined by techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of direct suppliers for this compound, any custom synthesis project would necessitate a clear agreement with the manufacturer on the required purity level and the analytical methods for its verification.
Procurement Workflow for this compound
Given the lack of off-the-shelf availability, a researcher seeking this compound would need to engage with a company specializing in custom chemical synthesis. The following workflow outlines the key steps in this process.
Experimental Protocols: A Proposed Synthetic Approach
While specific, validated protocols for the synthesis of this compound are not readily found in the public domain, a plausible synthetic route can be devised based on established organic chemistry principles. A common strategy would involve the modification of a more readily available precursor.
Proposed Synthesis from 11-Dodecyn-1-ol:
A potential and efficient method for the synthesis of this compound would be the dehydration of the commercially available 11-dodecyn-1-ol. This reaction is typically acid-catalyzed and proceeds via an E1 or E2 elimination mechanism.
-
Step 1: Reaction Setup: 11-dodecyn-1-ol is dissolved in a suitable aprotic solvent (e.g., toluene or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Step 2: Catalyst Addition: A strong acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is added to the solution. The choice of catalyst and its concentration can influence the reaction rate and selectivity.
-
Step 3: Reaction Conditions: The mixture is heated to reflux to promote the dehydration reaction. The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the consumption of the starting material and the formation of the product.
-
Step 4: Workup: Upon completion, the reaction mixture is cooled to room temperature. The acidic catalyst is neutralized with a weak base, such as a saturated sodium bicarbonate solution. The organic layer is then separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.
-
Step 5: Purification: The crude product is purified to remove any unreacted starting material, byproducts, and the solvent. This is typically achieved through column chromatography on silica gel, using a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate). The fractions containing the pure this compound are collected and the solvent is removed under reduced pressure.
-
Step 6: Characterization: The final product's identity and purity are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This proposed methodology provides a general framework. The specific reaction conditions, including temperature, reaction time, and catalyst loading, would need to be optimized to maximize the yield and purity of this compound. Researchers should consult with the custom synthesis provider to determine the most effective and efficient synthetic strategy.
Potential Research Areas Involving Bifunctional Alkenynes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional alkenynes, molecules possessing both an alkene and an alkyne functionality, are versatile building blocks in modern organic synthesis. Their unique electronic and structural properties allow for a diverse range of chemical transformations, leading to the rapid construction of complex molecular architectures. This technical guide explores key research areas where bifunctional alkenynes are making a significant impact, from the development of novel catalytic methodologies to their application in chemical biology and drug discovery. For each area, we provide a summary of recent findings, quantitative data for representative reactions, detailed experimental protocols, and visualizations of reaction mechanisms and workflows.
Photoredox Catalytic Alkylarylation of Alkynes with Arylsulfonylacetate Bifunctional Reagents
A recent area of significant interest is the use of arylsulfonylacetates as bifunctional reagents for the alkylarylation of alkynes under photoredox conditions.[1][2][3] This method allows for the simultaneous introduction of an alkyl carboxylate and an aryl group across the alkyne in a single step, leading to the formation of valuable all-carbon tetrasubstituted alkenes.[2] The reaction is characterized by its mild conditions, broad substrate scope, and high atom economy.[2]
Data Presentation
| Entry | Alkyne Substrate | Arylsulfonylacetate | Product | Yield (%) | Reference |
| 1 | Diphenylacetylene | Methyl 2-phenyl-2-(phenylsulfonyl)acetate | Methyl 2,3,3-triphenylacrylate | 72 | [2] |
| 2 | 1-Phenyl-1-propyne | Methyl 2-phenyl-2-(phenylsulfonyl)acetate | Methyl 2-methyl-3,3-diphenylacrylate | 85 | [2] |
| 3 | 1-(p-Tolyl)-1-propyne | Methyl 2-(p-tolyl)-2-(p-tolylsulfonyl)acetate | Methyl 2-methyl-3,3-di-p-tolylacrylate | 88 | [2] |
| 4 | 1-(4-Methoxyphenyl)-1-propyne | Methyl 2-(4-methoxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetate | Methyl 2-methyl-3,3-bis(4-methoxyphenyl)acrylate | 91 | [2] |
| 5 | 1-(4-Chlorophenyl)-1-propyne | Methyl 2-(4-chlorophenyl)-2-((4-chlorophenyl)sulfonyl)acetate | Methyl 3,3-bis(4-chlorophenyl)-2-methylacrylate | 78 | [2] |
| 6 | 1-Cyclohexyl-1-propyne | Methyl 2-phenyl-2-(phenylsulfonyl)acetate | Methyl 3-cyclohexyl-2-methyl-3-phenylacrylate | 65 | [2] |
| 7 | 5-Decyne | Methyl 2-phenyl-2-(phenylsulfonyl)acetate | Methyl 2-(1-butyl-1-phenylhex-1-en-2-yl)acetate | 75 | [2] |
| 8 | 1-Phenyl-2-(trimethylsilyl)acetylene | Methyl 2-phenyl-2-(phenylsulfonyl)acetate | Methyl 3,3-diphenyl-2-(trimethylsilyl)acrylate | 75 | [2] |
Experimental Protocols
General Procedure for Photoredox Alkylarylation of Alkynes: [2]
To a flame-dried 8 mL reaction vial is charged with Ir[dF(CF₃)ppy]₂(dtbbpy)(PF₆) (0.003 mmol, 3 mol%), NiCl₂·DME (0.02 mmol, 20 mol%), 4,4′-di-tert-butyl-2,2′-dipyridyl (0.02 mmol, 20 mol%), aryl bromide (0.2 mmol, 2.0 equiv.), and cesium alkyl oxalate (0.15 mmol, 1.5 equiv.). The vial is capped, then evacuated and backfilled with nitrogen three times. DMSO (0.05 M) is added via syringe, followed by the addition of the terminal alkyne (0.1 mmol, 1.0 equiv.). The reaction mixture is irradiated with a 90 W blue LED, with cooling from a fan (36 °C). After 18 hours, the reaction is quenched with H₂O and extracted with ethyl acetate. The combined organic layers are dried with MgSO₄, filtered, and concentrated in vacuo. The crude material is purified by flash chromatography to afford the desired product.
Mandatory Visualization
Caption: Proposed mechanism for the photoredox-mediated alkylarylation of alkynes.
Gold(I)-Catalyzed Intermolecular [2+2] Cycloaddition of Alkynes and Alkenes
The gold(I)-catalyzed intermolecular [2+2] cycloaddition of terminal alkynes with alkenes provides a direct route to cyclobutene derivatives, which are valuable synthetic intermediates.[4][5][6][7][8][9] The success of this reaction relies on the use of sterically hindered cationic Au(I) complexes that selectively activate the alkyne.[4] This methodology tolerates a wide range of functional groups on both the alkyne and alkene partners.[4]
Data Presentation
| Entry | Alkyne | Alkene | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Phenylacetylene | α-Methylstyrene | 5 | CH₂Cl₂ | 85 |[4] | | 2 | 4-Methoxyphenylacetylene | α-Methylstyrene | 5 | CH₂Cl₂ | 90 |[4] | | 3 | 4-Chlorophenylacetylene | α-Methylstyrene | 5 | CH₂Cl₂ | 78 |[4] | | 4 | 1-Ethynyl-4-nitrobenzene | α-Methylstyrene | 5 | CH₂Cl₂ | 65 |[4] | | 5 | Phenylacetylene | 1,1-Diphenylethylene | 5 | CH₂Cl₂ | 82 |[4] | | 6 | Phenylacetylene | Styrene | 5 | CH₂Cl₂ | 75 |[4] | | 7 | Phenylacetylene | Indene | 5 | CH₂Cl₂ | 88 |[4] | | 8 | 3,3-Dimethyl-1-butyne | α-Methylstyrene | 5 | CH₂Cl₂ | 60 |[4] |
Experimental Protocols
General Procedure for Gold(I)-Catalyzed [2+2] Cycloaddition: [5]
In a flask open to the air, equipped with a magnetic stirring bar, di-tert-butyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine (1.14 mmol) and chloro(dimethylsulfide)gold(I) (1.14 mmol) are dissolved in dichloromethane (6 mL). The solution is stirred at 22 °C for 1 h. The volatiles are removed by rotary evaporation and then under vacuum to afford the gold(I) chloride complex as a white solid.
To a solution of the gold(I) catalyst (0.01 mmol, 2 mol%) in CH₂Cl₂ (0.5 mL) in a vial is added the alkene (1.0 mmol, 2.0 equiv). A solution of the terminal alkyne (0.5 mmol, 1.0 equiv) in CH₂Cl₂ (0.5 mL) is then added dropwise over 10 minutes. The reaction mixture is stirred at room temperature for the specified time. The solvent is then evaporated, and the residue is purified by flash column chromatography on silica gel to afford the cyclobutene product.
Mandatory Visualization
Caption: Proposed mechanism for the Gold(I)-catalyzed [2+2] cycloaddition.
Ruthenium-Catalyzed Enyne Metathesis
Enyne metathesis, a powerful bond reorganization reaction catalyzed by ruthenium carbene complexes, transforms an alkene and an alkyne into a 1,3-diene.[10][11][12][13][14] This transformation can be performed in both an intramolecular (ring-closing enyne metathesis, RCEYM) and an intermolecular fashion.[10] RCEYM is particularly valuable for the synthesis of carbo- and heterocyclic rings.[11]
Data Presentation
| Entry | Enyne Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Product | Yield (%) | Reference |
| 1 | N-Allyl-N-(prop-2-yn-1-yl)tosylamide | Grubbs I | 1 | CH₂Cl₂ | 1-Tosyl-2,5-dihydropyrrole | 95 | [11] |
| 2 | Allyl (prop-2-yn-1-yl) ether | Grubbs I | 1 | CH₂Cl₂ | 3,6-Dihydro-2H-pyran | 92 | [11] |
| 3 | Diethyl allyl(prop-2-yn-1-yl)malonate | Grubbs I | 1 | CH₂Cl₂ | Diethyl 3-methylenecyclopent-1-ene-1,1-dicarboxylate | 89 | [11] |
| 4 | (E)-N-(But-2-en-1-yl)-N-(prop-2-yn-1-yl)tosylamide | Grubbs II | 5 | Toluene | 1-Tosyl-5-methyl-2,5-dihydropyrrole | 85 | [11] |
| 5 | Enynyl ester substrate for (-)-stemoamide synthesis | Grubbs I | 4 | CH₂Cl₂ | Bicyclic lactam intermediate | 87 | [11] |
| 6 | Silicon-tethered enyne | Grubbs I | 5 | CH₂Cl₂ | Siloxane-tethered diene | 91 | [11] |
| 7 | Enyne with conjugated ene-yne | Grubbs II | 5 | Toluene | Cycloheptene derivative | 88 | [11] |
| 8 | Diene-yne substrate | Grubbs II | 5 | Toluene | Eight-membered ring | 90 | [11] |
Experimental Protocols
General Procedure for Ring-Closing Enyne Metathesis (RCEYM): [11]
The enyne substrate is dissolved in anhydrous and degassed solvent (e.g., CH₂Cl₂ or toluene) to a concentration of 0.01-0.1 M. The solution is purged with argon for 15-30 minutes. The ruthenium catalyst (e.g., Grubbs first or second generation) is added in one portion under an argon atmosphere. The reaction mixture is stirred at room temperature or heated as required, and the progress of the reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the desired cyclic diene. For reactions sensitive to ethylene, the reaction can be performed under a continuous flow of argon or under vacuum.
Mandatory Visualization
Caption: Simplified 'ene-first' mechanism for Ruthenium-catalyzed enyne metathesis.
Bifunctional Benzophenone-Alkyne Ligands for Sigma Receptor Probing
In the realm of chemical biology and drug discovery, bifunctional molecules are designed to interact with biological targets in a specific manner. One such example is the development of bifunctional sigma (σ) receptor ligands that incorporate a benzophenone moiety for photo-crosslinking and a terminal alkyne for subsequent "click" chemistry.[15][16][17] These probes are instrumental in identifying and characterizing σ receptor binding proteins.[15]
Data Presentation
| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Reference |
| 8 | 120 | >10,000 | [16] |
| 9 | 25 | 4.8 | [16] |
| 16 | 150 | 35 | [16] |
| 22 | 85 | 2.0 | [15] |
Experimental Protocols
Synthesis of a Benzophenone-Alkyne Bifunctional Ligand (Illustrative Example): [16]
A mixture of 4-cyclohexylpiperazine (10 mmol), 1,3-dibromopropane (10 mmol), and K₂CO₃ (20 mmol) in ethanol (100 mL) is refluxed for 12 h. The reaction mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography (silica gel, CHCl₃:MeOH, 95:5) to yield 1-(3-bromopropyl)-4-cyclohexylpiperazine.
A solution of the resulting amine, an appropriate benzophenone-containing carboxylic acid, and a coupling agent such as DCC or EDC in an anhydrous solvent like DCM or DMF is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the final bifunctional ligand. The terminal alkyne can be introduced at various stages of the synthesis depending on the specific molecular design.
Mandatory Visualization
Caption: Experimental workflow for using a bifunctional probe for target identification.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Photoredox catalytic alkylarylation of alkynes with arylsulfonylacetate as bifunctional reagent [sciengine.com]
- 4. Gold(I)-Catalyzed Intermolecular [2+2] Cycloaddition of Alkynes with Alkenes [organic-chemistry.org]
- 5. orgsyn.org [orgsyn.org]
- 6. scribd.com [scribd.com]
- 7. Meeting the Challenge of Intermolecular Gold(I)-Catalyzed Cycloadditions of Alkynes and Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enyne Metathesis [organic-chemistry.org]
- 11. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ene–yne cross-metathesis with ruthenium carbene catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uwindsor.ca [uwindsor.ca]
- 14. soc.chim.it [soc.chim.it]
- 15. Development of benzophenone-alkyne bifunctional sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of Benzophenone-Alkyne Bifunctional Sigma Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of benzophenone-alkyne bifunctional sigma receptor ligands. | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for 1-Dodecen-11-yne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1-dodecen-11-yne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This versatile "click chemistry" reaction forms a stable 1,2,3-triazole linkage, a valuable scaffold in medicinal chemistry and materials science.[1][2] The unique structure of this compound, featuring both a terminal alkyne for cycloaddition and a terminal alkene for further functionalization, makes it a valuable bifunctional building block.
Introduction to CuAAC
The copper(I)-catalyzed azide-alkyne cycloaddition is a highly efficient and regioselective reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles.[3][4] The reaction is known for its reliability, high yields, and tolerance of a wide range of functional groups, making it a cornerstone of click chemistry.[1][4] The active catalyst is the copper(I) ion, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[5] To enhance catalyst stability and reaction rate, a chelating ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA) is often employed.[5]
Applications of this compound in CuAAC
The dual functionality of this compound opens up numerous possibilities in synthesis and functionalization:
-
Synthesis of Amphiphilic Molecules: The long hydrocarbon chain of this compound provides lipophilicity, while the triazole ring formed via CuAAC can be linked to polar head groups, enabling the synthesis of novel surfactants and lipids for drug delivery systems like liposomes.
-
Surface Modification: The alkyne group can be "clicked" onto azide-functionalized surfaces, nanoparticles, or biomolecules, while the terminal alkene remains available for subsequent modifications, such as polymerization or thiol-ene reactions.[6]
-
Polymer and Materials Science: this compound can be incorporated into polymers via CuAAC polymerization, creating materials with pendant alkene groups for cross-linking or further functionalization.[7]
-
Drug Discovery: The 1,2,3-triazole core is a common scaffold in medicinal chemistry.[1][8] Using this compound allows for the introduction of a long, flexible, and functionalizable tail to potential drug candidates.
Experimental Protocols
Below are detailed protocols for a representative CuAAC reaction between this compound and an organic azide, benzyl azide, as a model substrate. These protocols can be adapted for other azides with minor modifications.
Materials and Reagents
-
This compound
-
Benzyl azide (or other organic azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent: A mixture of tert-butanol and water (1:1) is a common choice. Other solvent systems like THF, DMF, or DMSO/water mixtures can also be used.[3]
-
Deionized water
-
Argon or nitrogen for inert atmosphere (recommended)
General Protocol for CuAAC of this compound and Benzyl Azide
This protocol describes a typical small-scale reaction. Reagent quantities can be scaled as needed.
-
Preparation of Stock Solutions:
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh.
-
Ligand (THPTA/TBTA): Prepare a 100 mM stock solution in deionized water (for THPTA) or DMSO/tert-butanol (for TBTA).
-
-
Reaction Setup:
-
To a clean, dry reaction vial, add this compound (e.g., 100 mg, 1 equivalent).
-
Add benzyl azide (1.0-1.2 equivalents).
-
Add the chosen solvent (e.g., 5 mL of a 1:1 mixture of tert-butanol and water).
-
Stir the mixture until all components are dissolved.
-
If desired, degas the solution by bubbling argon or nitrogen through it for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation of the Reaction:
-
Add the copper(II) sulfate stock solution (e.g., 0.01-0.05 equivalents).
-
Add the ligand stock solution (e.g., 0.01-0.05 equivalents, maintaining a 1:1 ratio with the copper sulfate).
-
Add the freshly prepared sodium ascorbate stock solution (e.g., 0.1-0.2 equivalents). The solution may change color, indicating the reduction of Cu(II) to Cu(I).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete (typically within 1-24 hours), dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for a typical CuAAC reaction of a terminal alkyne. Actual results with this compound may vary depending on the specific azide and reaction conditions.
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | |
| Organic Azide | 1.0 - 1.2 equivalents | A slight excess of the azide can ensure complete consumption of the alkyne. |
| Catalyst System | ||
| CuSO₄·5H₂O | 1 - 5 mol% | Higher catalyst loading can increase the reaction rate. |
| Sodium Ascorbate | 5 - 10 mol% | Used in excess to maintain a reducing environment. |
| Ligand (THPTA/TBTA) | 1 - 5 mol% | Typically used in a 1:1 ratio with the copper salt. |
| Reaction Conditions | ||
| Solvent | t-BuOH/H₂O (1:1), THF, DMF | Solvent choice depends on the solubility of the reactants. |
| Temperature | Room Temperature (20-25 °C) | Gentle heating (40-60 °C) can be applied to accelerate slow reactions. |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS for completion. |
| Outcome | ||
| Yield | >90% | CuAAC reactions are known for their high yields. |
Visualizations
Experimental Workflow for CuAAC of this compound
The following diagram illustrates the general workflow for the copper-catalyzed azide-alkyne cycloaddition reaction of this compound.
Catalytic Cycle of CuAAC
This diagram illustrates the generally accepted mechanism for the copper(I)-catalyzed azide-alkyne cycloaddition.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Click-chemistry for nanoparticle-modification - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. broadpharm.com [broadpharm.com]
- 6. irjweb.com [irjweb.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Dodecen-11-yne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing 1-dodecen-11-yne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This versatile building block, featuring both a terminal alkene and a terminal alkyne, is a valuable tool for bioconjugation, materials science, and drug discovery. Its long hydrocarbon chain imparts hydrophobicity, making it suitable for applications involving lipid membranes or the introduction of lipophilic moieties.
Introduction to this compound in Click Chemistry
This compound is a bifunctional molecule that can participate in click chemistry via its terminal alkyne group, while the terminal alkene offers a site for further functionalization through various other chemical transformations. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable 1,2,3-triazole linkage between an alkyne and an azide.[1][2][3][4][5] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the conjugation of diverse molecular entities.[3][6]
The hydrophobic nature of the dodecyl chain in this compound can be leveraged to create amphiphilic structures, modify surfaces to alter their wetting properties, or to introduce a lipid-like tail to biomolecules for studying protein-lipid interactions or enhancing cell membrane permeability.[7][8]
Key Applications
-
Bioconjugation: Labeling of proteins, peptides, nucleic acids, and lipids to introduce hydrophobic tags for imaging or purification.[7][8]
-
Materials Science: Functionalization of surfaces and polymers to create materials with tailored properties.[1][2]
-
Drug Discovery: Synthesis of complex molecules and potential drug candidates by linking different building blocks.[1]
-
Probe Development: Creation of molecular probes for studying biological systems, such as the localization and trafficking of fatty acids.[7][9]
Experimental Protocols
The following are generalized protocols for the CuAAC reaction using this compound. Due to its hydrophobicity, co-solvents are often necessary to ensure solubility with more polar reaction partners and catalysts.
Protocol 1: General CuAAC Reaction in a Biphasic Solvent System
This protocol is suitable for the reaction of this compound with a variety of organic azides.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water. If solubility is an issue, a co-solvent such as DCM or THF can be added.
-
To this solution, add copper(II) sulfate pentahydrate (0.01-0.05 eq).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., DCM, ethyl acetate).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper ions, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: CuAAC Reaction for Bioconjugation in Aqueous Media with a Ligand
This protocol is adapted for reactions involving sensitive biomolecules, using a ligand to stabilize the copper(I) catalyst and protect the biomolecule.
Materials:
-
This compound (or a derivative)
-
Azide-functionalized biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Co-solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))
Procedure:
-
Prepare a stock solution of the copper catalyst by pre-mixing CuSO₄ and THPTA (or TBTA) in a 1:5 molar ratio in water.
-
In a microcentrifuge tube, dissolve the azide-functionalized biomolecule in PBS.
-
Add a solution of this compound in a minimal amount of a water-miscible co-solvent like DMSO or DMF. The final concentration of the co-solvent should be kept low (typically <10%) to maintain the integrity of the biomolecule.
-
Add the pre-mixed catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction at room temperature or 37 °C with gentle shaking. Reaction times can vary from 1 to 4 hours.
-
The resulting conjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography.
Quantitative Data
The following table summarizes typical reaction parameters for CuAAC reactions involving hydrophobic terminal alkynes. Note that these are general ranges and optimal conditions should be determined experimentally for each specific reaction.
| Parameter | Typical Range | Notes |
| Alkyne:Azide Molar Ratio | 1:1 to 1:1.5 | A slight excess of one reagent can drive the reaction to completion. |
| Copper(I) Catalyst Loading | 1 - 10 mol% | Higher loadings can accelerate the reaction but may require more rigorous removal. |
| Ligand:Copper Molar Ratio | 1:1 to 5:1 | Ligands like THPTA or TBTA stabilize the Cu(I) oxidation state. |
| Sodium Ascorbate Loading | 5 - 20 mol% | Used to reduce Cu(II) to the active Cu(I) catalyst. A fresh solution is crucial. |
| Reaction Time | 1 - 24 hours | Highly dependent on reactants, catalyst loading, and temperature. |
| Temperature | Room Temperature to 50 °C | Most reactions proceed efficiently at room temperature. |
| Yield | > 90% | CuAAC reactions are known for their high efficiency and yields. |
Visualizations
Experimental Workflow for a General CuAAC Reaction
The following diagram illustrates a typical workflow for a copper-catalyzed azide-alkyne cycloaddition reaction.
Caption: General workflow for a CuAAC reaction.
Logical Relationship of CuAAC Reaction Components
This diagram illustrates the roles and interactions of the key components in a copper-catalyzed azide-alkyne cycloaddition.
Caption: Key components of a CuAAC reaction.
References
- 1. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles [beilstein-journals.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Topics (Click Chemistry) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Detection [iris-biotech.de]
- 8. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A bioorthogonal chemical reporter for fatty acid synthase–dependent protein acylation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Dodecen-11-yne in Orthogonal Bioconjugation Techniques
Introduction
1-Dodecen-11-yne is a bifunctional linker molecule possessing two chemically distinct reactive groups: a terminal alkene and a terminal alkyne. This unique structure allows for sequential and orthogonal bioconjugation reactions, making it a valuable tool for researchers, scientists, and drug development professionals. The terminal alkyne can participate in well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions, while the terminal alkene can undergo reactions such as thiol-ene coupling or tetrazine ligation.[1][2][3][4] The spatial separation of these functional groups by a flexible ten-carbon chain minimizes steric hindrance and allows for efficient conjugation at both ends.
This document provides detailed application notes and protocols for the use of this compound in bioconjugation, particularly for the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) or for dual labeling of biomolecules.
Key Applications
-
Construction of Antibody-Drug Conjugates (ADCs): this compound can serve as a versatile linker to connect a cytotoxic drug to a monoclonal antibody (mAb). For instance, the alkyne terminus can be reacted with an azide-modified drug, followed by the conjugation of the alkene terminus to the antibody.
-
Dual-Labeling of Proteins: This linker enables the attachment of two different reporter molecules (e.g., a fluorescent dye and a biotin tag) to a single protein, facilitating advanced imaging and purification studies.
-
Surface Immobilization of Biomolecules: Biomolecules can be tethered to surfaces or nanoparticles in a specific orientation by sequentially reacting the two ends of the linker with corresponding functionalities on the biomolecule and the surface.
-
Assembly of Complex Bioconjugates: The orthogonal reactivity of this compound allows for the stepwise assembly of multi-component systems, such as targeted drug delivery vehicles or diagnostic probes.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₀ |
| Molecular Weight | 164.29 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~220 °C |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂), insoluble in water |
Table 2: Representative Reaction Conditions for Orthogonal Bioconjugation
| Reaction Type | Functional Group on Linker | Reagents | Typical Biomolecule Target |
| CuAAC Click Chemistry | Terminal Alkyne | Azide-modified biomolecule, CuSO₄, Sodium Ascorbate | Proteins, Nucleic Acids, Small Molecules |
| Thiol-ene Coupling | Terminal Alkene | Thiol-containing biomolecule (e.g., Cysteine), Photoinitiator, UV light | Cysteine residues in proteins/peptides |
| Tetrazine Ligation | Terminal Alkene | Tetrazine-modified biomolecule | Genetically encoded alkene-containing amino acids |
Experimental Protocols
Protocol 1: Two-Step Labeling of a Protein with a Fluorescent Dye and a Biotin Tag
This protocol describes the sequential conjugation of a fluorescent dye (via the alkyne group) and a biotin tag (via the alkene group) to a protein of interest (POI).
Step 1: Conjugation of Azide-Fluorescent Dye to this compound via CuAAC
-
Dissolve Reagents:
-
Dissolve this compound (1 eq.) and an azide-functionalized fluorescent dye (e.g., Azide-Fluor 488) (1.1 eq.) in a mixture of t-butanol and water (1:1).
-
-
Prepare Catalyst Solution:
-
In a separate tube, prepare a fresh solution of copper(II) sulfate (CuSO₄) (0.1 eq.) and sodium ascorbate (0.2 eq.) in water.
-
-
Initiate Reaction:
-
Add the catalyst solution to the solution of the linker and dye.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS for the formation of the product.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting fluorescently-labeled linker by column chromatography on silica gel.
-
Step 2: Conjugation of the Fluorescently-Labeled Linker to a Cysteine-Containing Protein via Thiol-Ene Coupling
-
Prepare Protein Solution:
-
Dissolve the cysteine-containing protein of interest (POI-SH) in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5). If necessary, reduce any disulfide bonds using a mild reducing agent like TCEP and subsequently remove the reducing agent by buffer exchange.
-
-
Prepare Linker and Photoinitiator:
-
Dissolve the purified fluorescently-labeled linker from Step 1 (10-20 eq. excess relative to the protein) and a water-soluble photoinitiator (e.g., LAP) in the same buffer.
-
-
Initiate Conjugation:
-
Add the linker and photoinitiator solution to the protein solution.
-
Irradiate the mixture with UV light (e.g., 365 nm) on ice for 30-60 minutes.
-
-
Purification of the Conjugate:
-
Remove the excess unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation by SDS-PAGE (observing a shift in the protein band) and UV-Vis spectroscopy (to determine the labeling efficiency).
-
Visualization of Workflows and Pathways
Caption: Workflow for dual-labeling of a protein using this compound.
Caption: Logical diagram of the orthogonal bioconjugation strategy.
Conclusion
This compound represents a powerful, albeit not widely documented, tool for advanced bioconjugation applications. Its bifunctional nature, with two orthogonally reactive termini, allows for the precise and stepwise construction of complex biomolecular conjugates. The protocols and concepts outlined in this document provide a foundational framework for researchers to explore the potential of this and similar bifunctional linkers in their work, from fundamental biological studies to the development of novel therapeutics and diagnostics. The principles of click chemistry and thiol-ene coupling are well-established, providing a high degree of confidence in the successful application of these methods.[5][6][7][8]
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Orthogonal, dual protein labelling by tandem cycloaddition of strained alkenes and alkynes to ortho-quinones and azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rroeder.nd.edu [rroeder.nd.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Thiol-Yne Click Reactions with 1-Dodecen-11-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiol-yne click reaction is a powerful and versatile tool in chemical synthesis, offering high efficiency, functional group tolerance, and mild reaction conditions. This atom-economical reaction proceeds via the addition of a thiol to an alkyne, yielding a vinyl sulfide.[1][2] A key feature of the thiol-yne reaction is the potential for a subsequent second addition of a thiol to the resulting vinyl sulfide, leading to a dithioether product.[3] This application note provides a detailed protocol for performing a thiol-yne click reaction with 1-dodecen-11-yne, a bifunctional molecule containing both an alkene and a terminal alkyne, making it a valuable building block in drug development and materials science. The protocol is based on a radical-mediated pathway using a photoinitiator.
Reaction Mechanism and Workflow
The radical-mediated thiol-yne reaction is typically initiated by UV light in the presence of a photoinitiator. The initiator generates a radical species that abstracts a hydrogen atom from the thiol, forming a thiyl radical. This thiyl radical then adds across the alkyne of this compound in an anti-Markovnikov fashion to form a vinyl sulfide radical.[1] This intermediate subsequently abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and propagating the chain reaction. The resulting vinyl sulfide can then undergo a second thiol addition.
Below is a diagram illustrating the general workflow for the thiol-yne reaction.
Caption: General experimental workflow for a photoinitiated thiol-yne click reaction.
Experimental Protocol: Photoinitiated Thiol-Yne Reaction of this compound
This protocol describes a general procedure for the reaction of this compound with a thiol in a 1:2 molar ratio to favor the formation of the bis-adduct. The reaction conditions can be optimized for specific thiols and desired outcomes (mono- vs. bis-addition).
Materials:
-
This compound
-
Thiol of choice (e.g., 1-dodecanethiol)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA) or Irgacure 2959)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Reaction vessel (e.g., quartz tube or vial)
-
UV lamp (365 nm)
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a clean, dry quartz reaction vessel equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Thiol: Add the thiol (2.2 equivalents) to the reaction mixture.
-
Addition of Photoinitiator: Add the photoinitiator (e.g., 1-5 mol% relative to the alkyne).
-
Degassing (Optional but Recommended): To minimize oxygen inhibition, purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Initiation and Reaction: Place the reaction vessel under a UV lamp (365 nm) at room temperature and begin stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical methods. Reaction times can vary from minutes to a few hours.[4]
-
Work-up: Once the reaction is complete, remove the UV source. If necessary, quench any remaining radicals (e.g., by exposure to air). Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired vinyl sulfide or dithioether product.
-
Characterization: Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Data Presentation: Summary of Thiol-Yne Reaction Conditions and Yields
The following table summarizes various conditions and outcomes for thiol-yne reactions found in the literature. This data can serve as a reference for optimizing the reaction with this compound.
| Alkyne | Thiol | Catalyst/Initiator | Solvent | Temp. (°C) | Time | Product | Yield (%) | Reference |
| Phenylacetylene | p-Tolylthiol | Photoredox Catalyst | DMF | RT | 24 h | Markovnikov vinylsulfide | up to 92 | [5] |
| Aliphatic Alkynes | Various Thiols | Sunlight/TBHP | Water | RT | - | Bis-hydrothiolation | 89-92 | [6][7] |
| Aromatic Alkynes | Various Thiols | Sunlight/TBHP | Water | RT | - | Mono-hydrothiolation | - | [6][7] |
| Propargylamine | Dodecanethiol | Irgacure 2959 (UV) | Neat | RT | 30 min | Bis-addition | 85-92 | [4] |
| Activated Alkynes | Thiol-catechols | CuNPs/TiO2 | 1,2-DCE | 80 | 20 h | Z-vinyl sulfide | 47-97 | [8] |
Signaling Pathway: Radical-Mediated Thiol-Yne Reaction Mechanism
The following diagram illustrates the step-by-step radical mechanism of the thiol-yne click reaction.
Caption: Radical-mediated mechanism of the thiol-yne click reaction.
Conclusion
The thiol-yne click reaction is a highly efficient method for the modification of molecules containing alkyne functionalities, such as this compound. The provided protocol offers a starting point for researchers to explore the synthesis of novel vinyl sulfides and dithioethers. The reaction conditions can be tuned to control the extent of the addition, providing access to both mono- and bis-adducts, which is particularly useful in the fields of drug discovery, polymer chemistry, and materials science.[9] The straightforward nature of this reaction, coupled with its high yields and tolerance of various functional groups, makes it an invaluable tool for the modern chemist.
References
- 1. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 2. ddd.uab.cat [ddd.uab.cat]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
Synthetic Routes to Derivatives of 1-Dodecen-11-yne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-dodecen-11-yne and its subsequent derivatization. The methodologies outlined herein are foundational for the creation of a diverse library of enyne derivatives, which are valuable building blocks in medicinal chemistry and materials science.
Synthesis of 1-Dodecen-1-yne
The preparation of the parent compound, this compound, can be efficiently achieved through two primary synthetic strategies: a Grignard reaction with an alkynyl aldehyde or a Wittig reaction.
Grignard Reaction Approach
This route involves the reaction of a vinyl Grignard reagent with a long-chain alkynyl aldehyde, such as 10-undecynal. The vinyl Grignard reagent adds to the aldehyde to form the desired product after an aqueous workup.
Experimental Protocol: Grignard Reaction
-
Preparation of 10-undecynal: 10-undecyn-1-ol (1 equivalent) is oxidized to 10-undecynal using pyridinium chlorochromate (PCC) or a Swern oxidation protocol.
-
Grignard Reaction:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 10-undecynal (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C.
-
A solution of vinylmagnesium bromide (1.2 equivalents, typically 1.0 M in THF) is added dropwise to the stirred solution.[1]
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
-
-
Workup:
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[2]
-
The mixture is extracted with diethyl ether or ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Wittig Reaction Approach
The Wittig reaction provides an alternative route to the terminal alkene by reacting an alkynyl aldehyde with a phosphorus ylide. This method is particularly useful for controlling the geometry of the resulting double bond.[3][4]
Experimental Protocol: Wittig Reaction
-
Preparation of the Phosphonium Salt: Methyltriphenylphosphonium bromide is prepared by the reaction of triphenylphosphine with methyl bromide.
-
Ylide Formation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, methyltriphenylphosphonium bromide (1.2 equivalents) is suspended in anhydrous THF.
-
A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equivalents), is added at 0 °C to generate the ylide (a characteristic color change is often observed).
-
-
Wittig Reaction:
-
A solution of 10-undecynal (1 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 4-6 hours, monitoring by TLC.
-
-
Workup and Purification:
-
The reaction is quenched with water.
-
The mixture is extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to separate the this compound from the triphenylphosphine oxide byproduct.
-
Derivatization of this compound
The bifunctional nature of this compound, possessing both a terminal alkene and a terminal alkyne, allows for a wide range of selective derivatizations.
Reactions at the Alkyne Terminus
The Sonogashira reaction is a powerful cross-coupling method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This allows for the introduction of various aromatic and heteroaromatic moieties.
Experimental Protocol: Sonogashira Coupling
-
To a solution of this compound (1 equivalent) and an aryl halide (e.g., iodobenzene, 1.1 equivalents) in a suitable solvent such as THF or dioxane, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 equivalents), is added.
-
The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60 °C) under an inert atmosphere until completion (monitored by TLC or GC-MS).
-
The reaction is worked up by filtering off the ammonium salt, followed by extraction and purification by column chromatography.
Quantitative Data for Sonogashira Coupling of Similar Alkynes
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | - | 96 |
| 2 | Bromobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | - | 85 |
| 3 | 4-Iodotoluene | Pd(PPh₃)₄ / Cu₂O | - | THF-DMA | 80 | - | 74 |
Note: Yields are for the coupling of phenylacetylene or similar terminal alkynes and may vary for this compound.[3][5]
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[6][7] This "click" reaction is known for its high yields and tolerance of a wide range of functional groups.
Experimental Protocol: CuAAC Reaction
-
In a flask, dissolve this compound (1 equivalent) and an organic azide (e.g., benzyl azide, 1.05 equivalents) in a solvent mixture, typically t-BuOH/H₂O or DMF.
-
Add a copper(II) sulfate solution (CuSO₄, 1-5 mol%) and a reducing agent, such as sodium ascorbate (5-10 mol%), to generate the active Cu(I) catalyst in situ.[4]
-
The reaction is typically stirred at room temperature and is often complete within a few hours.
-
The product can be isolated by simple filtration or extraction, followed by purification if necessary.
Quantitative Data for CuAAC Reactions of Benzyl Azide
| Entry | Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | CuI | Cyrene™ | 30 | 12 | 88 |
| 2 | Hex-1-yne | NHC-based Cu catalyst | CD₃CN | RT | 3 | >95 |
| 3 | Dimethyl acetylenedicarboxylate | Cu(I) complex | Neat | - | 2 | 91 |
Note: Yields are for the reaction of benzyl azide with various alkynes and may vary for this compound.[6][8][9]
Reactions at the Alkene Terminus
This two-step reaction sequence converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. The use of sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance selectivity for the terminal double bond.[10]
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration:
-
To a solution of this compound (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 9-BBN (1.1 equivalents) in THF dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
-
Oxidation:
-
The reaction mixture is cooled to 0 °C, and a solution of aqueous sodium hydroxide (3M) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution).
-
The mixture is stirred at room temperature for 2-3 hours.
-
-
Workup and Purification:
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The resulting alcohol is purified by column chromatography.
-
Quantitative Data for Hydroboration-Oxidation of Terminal Alkenes
| Entry | Alkene | Borane Reagent | Yield (%) |
| 1 | Amorpha-4,11-diene | 9-BBN | 85 |
| 2 | (+)-Valencene | 9-BBN | 90 |
| 3 | (-)-β-Pinene | 9-BBN | 95 |
Note: Yields are for the selective hydroboration-oxidation of terminal alkenes in the presence of other double bonds.[8]
The terminal double bond can be selectively epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide ring.[11][12]
Experimental Protocol: Epoxidation
-
Dissolve this compound (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Add a solution of m-CPBA (1.1-1.5 equivalents) in the same solvent dropwise at 0 °C.
-
The reaction is stirred at 0 °C to room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is washed with a saturated solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by washing with brine.
-
The organic layer is dried and concentrated, and the resulting epoxide is purified by column chromatography.
Quantitative Data for Epoxidation of Terminal Olefins with m-CPBA
| Entry | Olefin | Catalyst | Conversion (%) |
| 1 | Vinylcyclohexane | Ni10 complex | 87 |
| 2 | Various terminal olefins (n=2, 4-12, 14) | Ni10 complex | 89-100 |
Note: Data represents conversion rates in a catalyzed system; uncatalyzed reactions with m-CPBA are also generally efficient.[12]
Visualized Synthetic Pathways and Workflows
Caption: Synthetic pathways to this compound and its derivatives.
Caption: General experimental workflow for synthesis and derivatization.
References
- 1. 乙烯基溴化镁 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. edubirdie.com [edubirdie.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Brown Hydroboration [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Reactions Involving Terminal Alkynes and Alkenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reactions involving terminal alkynes and alkenes, including Sonogashira coupling, Glaser-Hay coupling, and enyne metathesis. The information is intended to guide researchers in setting up and performing these versatile reactions, which are fundamental in synthetic organic chemistry and crucial for the development of novel therapeutics and functional materials.
Sonogashira Coupling: Cross-Coupling of Terminal Alkynes with Aryl or Vinyl Halides
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2]
Data Presentation: Sonogashira Coupling Reaction Conditions and Yields
The following table summarizes representative examples of the Sonogashira coupling, showcasing the scope of substrates and the typical yields achieved.
| Entry | Aryl/Vinyl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPEA | NMP | 100 | 12 | 95[3] |
| 2 | 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96[4] |
| 3 | 2-Bromo-6-methoxynaphthalene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPEA | NMP | 100 | 12 | 85[3] |
| 4 | 4-Iodotoluene | 1-Heptyne | Pd/Cu@AC | - | PEG-OMe | 100 | 24 | 87[5] |
| 5 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | - | [TBP][4EtOV] | 55 | 3 | 99[6] |
| 6 | 4-Iodoanisole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPEA | NMP | 100 | 12 | 88[3] |
Experimental Protocol: Sonogashira Coupling of 4-Iodotoluene with Phenylacetylene
This protocol describes a typical procedure for the Sonogashira coupling reaction.[3][7]
Materials:
-
4-Iodotoluene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 4-iodotoluene (0.5 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 10 mol%), and copper(I) iodide (0.05 mmol, 10 mol%).
-
Add anhydrous N-methyl-2-pyrrolidone (2 mL).
-
Add N,N-diisopropylethylamine (0.75 mmol, 1.5 equiv.) followed by phenylacetylene (1.0 mmol, 2.0 equiv.) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-methyl-4-(phenylethynyl)benzene.
Signaling Pathway: Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Glaser-Hay Coupling: Homocoupling of Terminal Alkynes
The Glaser-Hay coupling is an oxidative coupling reaction of terminal alkynes to form symmetric 1,3-diynes.[8] The reaction is typically catalyzed by a copper(I) salt in the presence of a base and an oxidant, often atmospheric oxygen.[9] The Hay modification utilizes a TMEDA (N,N,N',N'-tetramethylethylenediamine) complex of copper(I) chloride, which enhances the reaction rate.[8]
Data Presentation: Glaser-Hay Coupling Reaction Conditions and Yields
The following table presents various conditions and resulting yields for the Glaser-Hay homocoupling of terminal alkynes.
| Entry | Terminal Alkyne | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | CuCl | n-Propylamine | Solvent-free | 60 | 3 | 95[10] |
| 2 | 1-Ethynyl-4-fluorobenzene | CuCl | n-Propylamine | Solvent-free | 60 | 3 | 92[10] |
| 3 | 1-Ethynyl-4-methoxybenzene | CuCl | n-Propylamine | Solvent-free | 60 | 3 | 91[10] |
| 4 | 1-Octyne | CuCl | n-Propylamine | Solvent-free | 60 | 3 | 85[10] |
| 5 | Propargyl alcohol | CuCl | n-Propylamine | Solvent-free | 60 | 3 | 88[10] |
| 6 | Phenylacetylene | Cu₃(BTC)₂ | - | DMF | 80 | 24 | 94[4] |
Experimental Protocol: Glaser-Hay Coupling of Phenylacetylene
This protocol outlines a solvent-free procedure for the Glaser-Hay coupling of phenylacetylene.[10]
Materials:
-
Phenylacetylene
-
Copper(I) chloride (CuCl)
-
n-Propylamine
-
Reaction vial with a magnetic stir bar
-
Stirring hotplate
Procedure:
-
To a reaction vial containing a magnetic stir bar, add copper(I) chloride (5 mol%).
-
Add phenylacetylene (1.0 equiv.) to the vial.
-
Add n-propylamine (1.0 equiv.) to the reaction mixture.
-
Seal the vial and heat the mixture to 60 °C with vigorous stirring. The reaction is open to the air, which serves as the oxidant.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 3 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dissolve the reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic solution with dilute hydrochloric acid to remove the base and copper salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield 1,4-diphenylbuta-1,3-diyne.
Experimental Workflow: General Procedure for Alkyne and Alkene Reactions
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper catalyzed oxidative homocoupling of terminal alkynes to 1,3-diynes: a Cu3(BTC)2 MOF as an efficient and ligand free catalyst for Glaser–Hay coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. Glaser coupling - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1-Dodecen-11-yne Click Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 1-Dodecen-11-yne click reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "click reaction" in the context of this compound?
The term "click reaction" generally refers to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction between the terminal alkyne group of this compound and an azide-containing molecule to form a stable 1,2,3-triazole ring.[1][2][3] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[2][3]
Q2: Does the double bond in this compound interfere with the click reaction?
While the CuAAC reaction is highly chemoselective for the terminal alkyne, the presence of the terminal alkene in this compound could potentially lead to side reactions or coordination with the copper catalyst, although this is not commonly reported under standard CuAAC conditions. To ensure selectivity, it is crucial to use a well-defined catalytic system and optimized reaction conditions that favor the azide-alkyne cycloaddition.
Q3: What are the essential components of a this compound click reaction?
A typical this compound click reaction mixture includes:
-
This compound: The alkyne-containing substrate.
-
An azide-functionalized molecule: The reaction partner.
-
A source of Copper(I): This is the catalyst. It can be a Cu(I) salt (e.g., CuI, CuBr) or a Cu(II) salt (e.g., CuSO₄) that is reduced in situ.[4]
-
A reducing agent (if using a Cu(II) salt): Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state and prevent oxidative homocoupling of the alkyne.[2]
-
A ligand: Ligands stabilize the Cu(I) catalyst, prevent its disproportionation and oxidation, and can accelerate the reaction. Common ligands include Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[4]
-
A suitable solvent: The choice of solvent depends on the solubility of the reactants and can influence the reaction rate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive Catalyst: The Cu(I) catalyst may have been oxidized to inactive Cu(II). | • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).• Use freshly prepared solutions of sodium ascorbate.• Increase the concentration of the reducing agent (sodium ascorbate).• Use a stabilizing ligand for the Cu(I) catalyst. |
| Poor Reactant Quality: this compound or the azide may be impure or degraded. | • Verify the purity of your starting materials using techniques like NMR or GC-MS.• Use freshly prepared or properly stored reagents. | |
| Suboptimal Solvent: The reactants may not be fully soluble, or the solvent may be inhibiting the reaction. | • Test different solvents or solvent mixtures (e.g., t-BuOH/H₂O, DMSO, DMF, THF).• Ensure all reactants are fully dissolved before initiating the reaction. | |
| Incorrect Stoichiometry: The ratio of reactants and catalyst may not be optimal. | • Typically, a slight excess of the azide is used.• Optimize the catalyst loading; too much or too little can be detrimental. | |
| Formation of side products (e.g., alkyne homocoupling) | Oxidative Conditions: Oxygen in the reaction mixture can lead to the oxidative homocoupling of this compound (Glaser coupling). | • Degas all solvents and solutions before use.• Maintain an inert atmosphere throughout the reaction.• Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present.[2] |
| Unwanted reaction with the alkene: The alkene may be participating in side reactions. | • Use a highly specific Cu(I) catalyst system known for alkyne selectivity.• Screen different ligands that may shield the alkene from the catalyst. | |
| Difficulty in product purification | Excess Copper: Residual copper catalyst can be difficult to remove. | • Use a copper chelating agent like ethylenediaminetetraacetic acid (EDTA) during the workup.• Employ purification methods such as column chromatography with a suitable stationary phase or precipitation. |
| Similar Polarity of Product and Starting Materials: The triazole product may have a similar polarity to the starting materials, making chromatographic separation challenging. | • Optimize the chromatographic conditions (eluent system, gradient).• Consider crystallization as an alternative purification method. |
Quantitative Data on Reaction Conditions
Optimizing reaction parameters is critical for achieving high yields. The following tables summarize the effects of different components on the click reaction, based on findings for terminal alkynes.
Table 1: Effect of Copper Source on Reaction Yield
| Copper Source (mol%) | Reducing Agent | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI (1) | None | Et₃N | Cyrene™ | 30 | ~95 | [5] |
| CuSO₄·5H₂O (1) | Sodium Ascorbate (5) | None | t-BuOH/H₂O (1:1) | 25 | >90 | General Protocol |
| CuBr (1) | None | PMDETA | CH₂Cl₂ | 25 | High | [6] |
| Cu(OAc)₂ (1.2) | Sodium Ascorbate (50) | None | DMF/H₂O (1:1) | 60 | High | [7] |
Table 2: Effect of Solvent on Reaction Outcome
| Solvent | General Observations | Potential Issues |
| t-BuOH/H₂O (1:1) | A very common and effective solvent system for a wide range of substrates. | May not be suitable for highly nonpolar reactants. |
| DMSO | Good for dissolving a wide range of organic molecules. | Can be difficult to remove during workup. |
| DMF | Another versatile solvent with good solvating properties. | Can be difficult to remove and may decompose at high temperatures. |
| THF | A good solvent for many organic compounds. | Can form peroxides; should be used with caution. |
| CH₂Cl₂ | Suitable for nonpolar substrates. | Less common for standard CuAAC, may require specific catalyst systems. |
| Water | An environmentally friendly solvent, can accelerate the reaction.[2] | Limited solubility for many organic substrates. |
Experimental Protocols
Protocol 1: General Procedure for this compound Click Reaction
This protocol is a starting point and may require optimization for specific azide substrates.
Materials:
-
This compound
-
Azide reactant
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol
-
Deionized water
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the azide reactant (1.05-1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium L-ascorbate (e.g., 0.1 M).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.05 M).
-
Add the sodium L-ascorbate solution (0.2-0.3 eq) to the reaction mixture and stir for 1-2 minutes.
-
Add the CuSO₄·5H₂O solution (0.01-0.05 eq) to the reaction mixture. A color change is typically observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization to obtain the desired triazole.
Protocol 2: Click Reaction Using a Cu(I) Source and a Ligand
Materials:
-
This compound
-
Azide reactant
-
Copper(I) iodide (CuI)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., DMF or DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the azide reactant (1.1 eq), and the chosen solvent.
-
In a separate vial, suspend CuI (0.01-0.05 eq) and the ligand (0.01-0.05 eq) in the reaction solvent and briefly sonicate or vortex.
-
Add the catalyst/ligand suspension to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Workup and purification are performed as described in Protocol 1.
Visualizations
Logical Workflow for Troubleshooting Low Yield
A troubleshooting workflow for addressing low product yield in this compound click reactions.
Simplified Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
A simplified representation of the catalytic cycle for the Cu(I)-catalyzed click reaction.
References
- 1. bioclone.net [bioclone.net]
- 2. Click Chemistry [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 1-Dodecen-11-yne Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the polymerization of 1-dodecen-11-yne.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the polymerization of this compound?
Researchers may face several challenges during the polymerization of this compound, a monomer containing both a terminal alkene and a terminal alkyne. Common issues include:
-
Low polymer yield: Incomplete monomer conversion leading to a lower than expected amount of polymer.
-
Low molecular weight: Formation of short polymer chains (oligomers) instead of high molecular weight polymers. This is a frequent issue in alkyne polymerization.
-
Broad molecular weight distribution (High Polydispersity Index - PDI): A wide range of polymer chain lengths, indicating poor control over the polymerization process.
-
Cross-linking and gel formation: Unwanted side reactions leading to an insoluble polymer network.
-
Catalyst deactivation: The catalyst losing its activity during the polymerization, leading to a premature termination of the reaction.[1]
-
Difficulty in controlling regioselectivity and stereoselectivity: The orientation and spatial arrangement of monomer units in the polymer chain can be challenging to control.
Q2: Which catalytic systems are suitable for the polymerization of this compound?
The choice of catalyst is critical for a successful polymerization. For terminal alkynes like the one in this compound, several catalytic systems can be considered:
-
Ziegler-Natta Catalysts: Typically based on titanium compounds (e.g., TiCl₄ or TiCl₃) in combination with an organoaluminum cocatalyst (e.g., triethylaluminium, Al(C₂H₅)₃).[2][3][4] These catalysts are widely used for olefin polymerization and can also be effective for alkynes.
-
Metathesis Catalysts: Molybdenum or tungsten alkylidyne complexes are often used for alkyne metathesis polymerization.[1][5][6] Ring-opening alkyne metathesis polymerization (ROAMP) is a powerful technique for producing conjugated polymers with good control over molecular weight and architecture.[1][5][6]
-
Transition Metal Acetylide Catalysts: Complexes of transition metals like nickel can initiate polymerization through a coordination-insertion mechanism.[7]
-
Organometallic Catalysts: Homogeneous catalysts based on Group 4 metals (Ti, Zr, Hf) are also employed, often in conjunction with a cocatalyst like methylaluminoxane (MAO).[3]
The terminal alkene in this compound might also participate in the polymerization, depending on the catalyst's selectivity. It is crucial to select a catalyst that preferentially polymerizes the alkyne functionality if a specific polymer architecture is desired.
Q3: How does monomer purity affect the polymerization of this compound?
Monomer purity is paramount for a controlled polymerization. Impurities can act as inhibitors or chain transfer agents, leading to:
-
Reduced catalyst activity: Impurities can poison the catalyst, reducing its efficiency.
-
Lower molecular weight: Impurities can initiate premature termination of growing polymer chains.
-
Inconsistent results: The presence of variable amounts of impurities will lead to poor reproducibility of the polymerization reaction.
It is highly recommended to purify this compound before use, for example, by distillation or column chromatography, to remove any potential inhibitors or byproducts from its synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the polymerization of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | - Inactive or insufficient catalyst- Presence of impurities in the monomer or solvent- Inappropriate reaction temperature or time- Poor monomer-to-catalyst ratio | - Use a freshly prepared and active catalyst.- Ensure high purity of monomer and solvent.- Optimize reaction temperature and time based on literature for similar alkynes.- Vary the monomer-to-catalyst ratio to find the optimal concentration. |
| Low Molecular Weight | - High initiator concentration- Chain transfer reactions (to monomer, solvent, or impurities)- High reaction temperature promoting termination reactions- Inefficient catalyst system | - Decrease the initiator concentration.- Use a high-purity solvent that is known to have low chain transfer constants.- Lower the reaction temperature.- Screen different catalyst systems known for producing high molecular weight polyalkynes. |
| Broad Molecular Weight Distribution (High PDI) | - Multiple active sites on a heterogeneous catalyst- Slow initiation compared to propagation- Chain transfer and termination reactions- Poor temperature control | - Use a single-site homogeneous catalyst for better control.- Choose an initiator that provides rapid and quantitative initiation.- Minimize side reactions by ensuring high purity of all reagents and optimizing conditions.- Maintain a constant and uniform reaction temperature. |
| Cross-linking / Gel Formation | - High monomer concentration- High reaction temperature- Bifunctional impurities- Uncontrolled side reactions involving the double bond | - Reduce the initial monomer concentration.- Lower the reaction temperature.- Ensure the monomer is free from difunctional impurities.- Select a catalyst with high selectivity for the alkyne group. |
| Catalyst Deactivation | - Presence of oxygen or moisture in the reaction system- Impurities in the monomer or solvent- Thermal instability of the catalyst | - Use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).- Purify monomer and solvent and degas them before use.- Choose a catalyst that is stable at the desired reaction temperature. |
Experimental Protocols
Below are generalized experimental protocols for the polymerization of this compound using Ziegler-Natta and Metathesis catalysts. These should be adapted and optimized for specific experimental setups and research goals.
Protocol 1: Polymerization using a Ziegler-Natta Catalyst
Materials:
-
This compound (purified)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminium (Al(C₂H₅)₃)
-
Anhydrous toluene (solvent)
-
Anhydrous hexane
-
Methanol
-
Schlenk flask and line or glovebox
Procedure:
-
Catalyst Preparation:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene.
-
Add a solution of TiCl₄ in toluene to the flask.
-
Slowly add a solution of Al(C₂H₅)₃ in toluene to the TiCl₄ solution at a controlled temperature (e.g., 0 °C). The molar ratio of Al/Ti should be optimized (e.g., 2:1 to 4:1).
-
Stir the mixture for the desired aging time to form the active catalyst.
-
-
Polymerization:
-
In a separate Schlenk flask, dissolve the purified this compound in anhydrous toluene.
-
Transfer the prepared catalyst solution to the monomer solution via a cannula.
-
Maintain the reaction at the desired temperature (e.g., 25-80 °C) and stir for the specified reaction time (e.g., 1-24 hours).
-
-
Termination and Polymer Isolation:
-
Quench the reaction by adding acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it with fresh methanol.
-
Dry the polymer under vacuum to a constant weight.
-
Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) - Conceptual Adaptation for a Linear Monomer
While ROMP is typically for cyclic monomers, a related alkyne metathesis polymerization can be applied to linear diynes. For a monomer like this compound, a self-metathesis reaction could occur, though controlling this to form a high polymer would be challenging. A more common approach for terminal alkynes is acyclic diyne metathesis (ADMET) polymerization if a diyne monomer is used. For a single terminal alkyne, a chain-growth polymerization using a suitable initiator is more likely.
Materials:
-
This compound (purified)
-
Molybdenum or Tungsten alkylidyne catalyst (e.g., Schrock catalyst)
-
Anhydrous toluene or other suitable solvent
-
Anhydrous methanol
-
Glovebox
Procedure:
-
Reaction Setup:
-
Inside a glovebox, dissolve the purified this compound in anhydrous toluene in a vial.
-
In a separate vial, dissolve the metathesis catalyst in anhydrous toluene.
-
-
Polymerization:
-
Add the catalyst solution to the monomer solution and stir.
-
The reaction is typically carried out at room temperature or slightly elevated temperatures.
-
Monitor the reaction progress by techniques like GPC or NMR.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding a suitable quenching agent (e.g., benzaldehyde).
-
Precipitate the polymer in a non-solvent like methanol.
-
Filter and dry the polymer under vacuum.
-
Data Presentation
The following tables present illustrative data on how different reaction parameters can affect the polymerization of this compound. Note: This data is hypothetical and for educational purposes to demonstrate expected trends.
Table 1: Effect of Catalyst Type on Polymerization Outcome
| Catalyst System | Monomer Conversion (%) | Mn ( g/mol ) | PDI |
| TiCl₄ / Al(C₂H₅)₃ | 85 | 15,000 | 2.5 |
| Schrock Catalyst (Mo-based) | 95 | 30,000 | 1.2 |
| Grubbs Catalyst (Ru-based, 3rd Gen) | 70 | 12,000 | 1.8 |
Table 2: Effect of Reaction Temperature on Polymerization with TiCl₄ / Al(C₂H₅)₃
| Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI |
| 25 | 70 | 25,000 | 2.8 |
| 50 | 85 | 15,000 | 2.5 |
| 80 | 90 | 8,000 | 3.1 |
Table 3: Effect of Monomer to Catalyst Ratio ([M]/[C]) on Polymerization
| [M]/[C] Ratio | Monomer Conversion (%) | Mn ( g/mol ) | PDI |
| 100:1 | 98 | 10,000 | 2.3 |
| 200:1 | 95 | 18,000 | 2.1 |
| 500:1 | 80 | 35,000 | 1.9 |
Mandatory Visualization
Caption: Troubleshooting workflow for this compound polymerization.
Caption: General experimental workflow for alkyne polymerization.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Ring-Opening Alkyne Metathesis Methods For Functional Conjugated Polymer Synthesis [escholarship.org]
- 6. Controlling Ring-Opening Alkyne Metathesis Polymerization as a Pathway Toward Conductive Polymers [escholarship.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Dodecen-11-yne Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-dodecen-11-yne and its reaction products. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound, a nonpolar long-chain enyne, include:
-
Flash Column Chromatography: Effective for separating the product from polar impurities and some nonpolar byproducts.[1]
-
Distillation under Reduced Pressure (Vacuum Distillation): Ideal for separating high-boiling, thermally sensitive compounds like this compound from non-volatile impurities or compounds with significantly different boiling points.[2][3][4]
-
Silver Nitrate Impregnated Silica Gel Chromatography (Argentation Chromatography): A specialized technique that separates unsaturated compounds based on the number and geometry of their double and triple bonds.[5][6] This can be particularly useful for separating this compound from other unsaturated byproducts.
Q2: What are the likely impurities in a crude this compound reaction mixture?
A2: The impurities will depend on the synthetic route. Common possibilities include:
-
Starting Materials: Unreacted starting materials, such as a vinyl halide and a terminal alkyne in a Sonogashira coupling.[7][8]
-
Catalyst Residues: Palladium and copper catalysts are often used in its synthesis and can contaminate the product.[7][8]
-
Homocoupled Byproducts: Diynes resulting from the coupling of two terminal alkyne molecules are a common byproduct in Sonogashira reactions.
-
Partially Reacted Intermediates: If synthesized from a dihalide, haloalkene intermediates may be present.[9][10]
-
Solvents and Reagents: Residual solvents and basic reagents used in the reaction.
Q3: My this compound appears to be degrading on the silica gel column. What can I do?
A3: The terminal alkyne functionality can sometimes be sensitive to the acidic nature of standard silica gel. To mitigate degradation, you can use neutralized silica gel. This is prepared by washing the silica gel with a dilute solution of a base like triethylamine in the column solvent before packing.[11]
Q4: How can I effectively remove trace amounts of metal catalysts from my product?
A4: Trace metal catalysts can often be removed by washing the crude product with an aqueous solution of a chelating agent, such as EDTA or ammonium chloride, during the workup. A subsequent filtration through a small plug of silica gel can also be effective.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Product does not elute from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For a nonpolar compound like this compound, a very low polarity eluent (e.g., pure hexanes or a very small percentage of ethyl acetate in hexanes) is a good starting point.[2] |
| Product co-elutes with an impurity. | The solvent system does not provide enough selectivity. | Try a different solvent system. For nonpolar compounds, consider using toluene or dichloromethane as a component of the mobile phase.[2] For separating from other unsaturated compounds, consider using silver nitrate impregnated silica gel.[5][6] |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the stationary phase or the column is overloaded. | Use a less polar solvent system or add a small amount of a slightly more polar solvent to the mobile phase. Ensure the sample is loaded in a concentrated band and that the column is not overloaded. |
| Product appears in all fractions in low concentrations. | The product is very soluble in the eluent and is moving too quickly through the column. | Use a less polar solvent system to increase the retention of the product on the column. |
Distillation under Reduced Pressure
| Problem | Possible Cause | Solution |
| Bumping or violent boiling. | The liquid is superheating. Boiling chips are ineffective under vacuum. | Use a magnetic stir bar to ensure smooth boiling. A Claisen adapter is also recommended to prevent bumped liquid from contaminating the distillate.[12] |
| The compound is not distilling at the expected temperature. | The vacuum is not low enough, or there is a leak in the system. | Check all connections and ensure all joints are properly greased.[12] Use a manometer to verify the pressure. A lower pressure will result in a lower boiling point.[2][3] |
| The product decomposes during distillation. | The temperature is too high, even under reduced pressure. | Further, reduce the pressure using a stronger vacuum pump. Ensure the heating bath temperature is not excessively high. |
| Poor separation from a close-boiling impurity. | The efficiency of the distillation is too low. | Use a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser to increase the number of theoretical plates. |
Experimental Protocols
General Protocol for Flash Column Chromatography of this compound
This is a general guideline; optimization may be required.
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). For this compound, start with pure hexanes and gradually add small amounts of ethyl acetate (e.g., 1-5%). The ideal Rf value for the product is typically between 0.2 and 0.4.[1]
-
Column Packing:
-
Select an appropriate size column based on the amount of crude product.
-
Pack the column with silica gel (230-400 mesh) using the chosen eluent.[1] Ensure the silica bed is well-compacted and level.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a low-boiling solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
General Protocol for Distillation of this compound under Reduced Pressure
-
Setup:
-
Vacuum Application:
-
Connect the apparatus to a vacuum pump through a cold trap.
-
Slowly apply the vacuum and allow the pressure to stabilize.
-
-
Heating:
-
Once the desired pressure is reached, begin heating the distillation flask using a heating mantle or an oil bath.
-
-
Distillation:
-
Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure. The boiling point of C12 hydrocarbons is significantly reduced under vacuum. For example, dodecane's boiling point drops from 216 °C at atmospheric pressure to much lower temperatures under vacuum.[11]
-
-
Shutdown:
-
After collecting the product, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Data Presentation
Table 1: Typical Solvent Systems for Flash Chromatography of Nonpolar Compounds
| Compound Polarity | Recommended Solvent System (v/v) |
| Very Nonpolar | 100% Hexanes or Pentane |
| 1-5% Ethyl Acetate in Hexanes | |
| 5-10% Toluene in Hexanes | |
| Moderately Nonpolar | 5-20% Ethyl Acetate in Hexanes |
| 10-30% Dichloromethane in Hexanes |
Table 2: Approximate 1H NMR Chemical Shifts for this compound Functional Groups
| Protons | Chemical Shift (δ, ppm) |
| Terminal Alkyne (–C≡C–H ) | 1.7 - 3.1[13] |
| Vinyl Protons (–CH=CH2) | 4.5 - 6.5[14] |
| Allylic Protons (–CH 2–CH=CH2) | ~2.0 |
| Aliphatic Protons (–CH2–) | 1.2 - 1.6[14] |
| Terminal Methyl (–CH3) | ~0.9 |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for co-elution issues.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Substituted alkyne synthesis by C-C coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reversed-phase and weak anion-exchange mixed-mode stationary phase for fast separation of medium-, long- and very long chain free fatty acids by ultra-high-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for 1-Dodecen-11-yne Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and optimization for reactions involving the enyne substrate, 1-dodecen-11-yne. It includes frequently asked questions (FAQs) for general knowledge and detailed troubleshooting guides for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound, and how do I select a catalyst for each?
A1: this compound has two reactive sites: a terminal alkene and a terminal alkyne. The primary catalytic transformations are hydrogenation and metathesis. Catalyst selection is critical as it dictates the reaction outcome.
-
Selective Hydrogenation (Semihydrogenation): To reduce the alkyne to an alkene, "poisoned" or deactivated catalysts are used.[1]
-
Full Hydrogenation: To reduce both the alkyne and alkene to the corresponding alkane (dodecane), a highly active catalyst like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with H₂ gas is used.[5]
-
Enyne Metathesis: To form a new 1,3-diene structure, a ruthenium-based carbene catalyst, such as a Grubbs-type catalyst , is required.[6][7]
Below is a decision-making workflow for catalyst selection.
Q2: What is "catalyst poisoning" in the context of selective alkyne hydrogenation?
A2: Catalyst poisoning refers to the intentional deactivation of a highly active catalyst to control its reactivity.[2] For selective hydrogenation of an alkyne to an alkene, a standard palladium catalyst is too reactive and would typically lead to the fully saturated alkane.[5] In Lindlar's catalyst, additives like lead acetate and quinoline are used to "poison" the palladium surface.[3][4] These poisons reduce the number of active sites, making the catalyst less effective for the subsequent alkene hydrogenation, thus allowing the reaction to stop at the alkene stage.[2]
Q3: What is the role of ethylene gas in enyne metathesis reactions?
A3: In some enyne metathesis reactions, particularly those using ruthenium catalysts, an atmosphere of ethylene gas can be beneficial. Ethylene helps to maintain a higher concentration of the active catalytic species by facilitating the regeneration of the ruthenium carbene.[8] It can also suppress unwanted side reactions like alkyne polymerization, leading to cleaner reactions and higher yields of the desired diene product.[7]
Troubleshooting Guides
Problem: Low or no conversion during selective hydrogenation with Lindlar's catalyst.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The Lindlar catalyst may have been improperly stored or is old. Use a fresh batch of commercially available catalyst or prepare it fresh. Ensure it is stored under an inert atmosphere. |
| Catalyst Poisoning (Unintentional) | The substrate or solvent may contain impurities (e.g., sulfur compounds, amines) that completely deactivate the catalyst. Purify the starting material and use high-purity, degassed solvents. |
| Insufficient Hydrogen | The reaction may be limited by the amount of H₂. Ensure the system is properly sealed and purged. Use a balloon filled with H₂ or a system that maintains a positive hydrogen pressure. |
| Poor Mass Transfer | In heterogeneous catalysis, efficient mixing is crucial. Increase the stirring rate to ensure the substrate, catalyst, and hydrogen are in constant contact. |
Problem: Poor selectivity in alkyne hydrogenation; formation of the alkane byproduct.
| Possible Cause | Suggested Solution |
| Catalyst is too active | If using a homemade Lindlar catalyst, the poisoning may be insufficient. Increase the amount of quinoline added. Alternatively, switch to a reliable commercial source. Using highly active catalysts like Pd/C will always lead to over-reduction.[5] |
| High Hydrogen Pressure | Excessive H₂ pressure can favor over-hydrogenation.[9] Conduct the reaction at or slightly above atmospheric pressure (e.g., using an H₂ balloon). |
| High Temperature | Elevated temperatures can increase catalyst activity and lead to loss of selectivity. Run the reaction at room temperature unless literature specifies otherwise. |
| Prolonged Reaction Time | Even with a poisoned catalyst, over-reduction can occur if the reaction is left for too long after the alkyne has been consumed. Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material disappears. |
Below is a general troubleshooting workflow for a failing hydrogenation reaction.
Catalyst Performance Data
The choice of catalyst and reaction conditions directly controls the product distribution in the hydrogenation of this compound. The following table summarizes the expected outcomes.
| Desired Product | Catalyst System | Reagents & Conditions | Approx. Yield of Desired Product | Key Byproducts |
| Dodecane | 10% Palladium on Carbon (Pd/C) | H₂ (1 atm), Methanol, RT, 12h | >98% | None |
| (Z)-1,11-Dodecadiene | Lindlar's Catalyst (5% Pd on CaCO₃, poisoned) | H₂ (1 atm), Hexane, Quinoline (1-2 mol%), RT, 4-8h | 90-97% | Dodecane, (E)-isomer |
| (E)-1,11-Dodecadiene | Sodium Metal | Liquid Ammonia (NH₃), -78 °C to -33 °C, 2h | ~95% | (Z)-isomer, Dodecane |
Experimental Protocols
Protocol: Selective Hydrogenation of this compound to (Z)-1,11-Dodecadiene
This protocol details the partial reduction of the alkyne moiety to a (Z)-alkene using a poisoned catalyst.
Materials:
-
This compound
-
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)
-
Quinoline
-
Anhydrous Hexane (or Ethyl Acetate)
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Round-bottom flask with a magnetic stir bar
-
Septum
-
Needles and tubing for gas handling
-
Celite or a similar filter aid
Procedure:
-
Setup: Add this compound (1.0 eq) and a magnetic stir bar to a dry round-bottom flask.
-
Solvent and Inhibitor: Under an inert atmosphere (Nitrogen or Argon), add anhydrous hexane to dissolve the substrate (concentration approx. 0.1 M). Add a small amount of quinoline (approx. 2 mol% relative to the substrate).
-
Catalyst Addition: Add Lindlar's catalyst (5-10 mol% by weight relative to the substrate).
-
Hydrogenation: Seal the flask with a septum. Purge the flask by evacuating and backfilling with H₂ gas three times. Finally, leave the flask under a positive pressure of H₂ (a balloon is sufficient).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC (staining with KMnO₄) or GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, carefully vent the excess hydrogen in a fume hood and purge the flask with nitrogen.
-
Filtration: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad thoroughly with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary, although often the filtered solution is clean enough for subsequent steps.
Enyne Metathesis Mechanism
The catalytic cycle for enyne metathesis, particularly the "ene-then-yne" pathway favored by many ruthenium catalysts, involves the formation of metallacyclobutane and metallacyclobutene intermediates.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 7. Enyne Metathesis [organic-chemistry.org]
- 8. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01607G [pubs.rsc.org]
Troubleshooting guide for incomplete reactions with 1-Dodecen-11-yne
Welcome to the technical support center for 1-Dodecen-11-yne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this versatile enyne.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses two primary reactive sites: the terminal alkene (C1=C2 double bond) and the terminal alkyne (C11≡C12 triple bond). The presence of both functionalities allows for a wide range of chemical transformations, but also necessitates careful control of reaction conditions to achieve selectivity.
Q2: Can I selectively react one functional group in the presence of the other?
A2: Yes, selective reaction is possible by choosing appropriate reagents and reaction conditions. For instance, the terminal alkyne can be selectively deprotonated with a strong base like sodium amide to form an acetylide for subsequent alkylation or coupling reactions, leaving the alkene untouched.[1][2] Conversely, certain hydrogenation conditions can selectively reduce the alkyne to an alkene. Protecting group strategies can also be employed to temporarily block one functional group while reacting the other.[3][4][5]
Q3: What are some common reactions that can be performed with this compound?
A3: Due to its bifunctional nature, this compound can undergo a variety of reactions, including:
-
Alkyne-specific reactions: Sonogashira coupling, Glaser coupling, Cadiot-Chodkiewicz coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and hydroboration.[6][7][8][9]
-
Alkene-specific reactions: Hydrohalogenation, hydration, and dihydroxylation.[10]
-
Reactions involving both functional groups: Enyne metathesis and cycloisomerization.[11][12][13][14]
Troubleshooting Guide for Incomplete Reactions
Issue 1: Low Yield in Sonogashira Coupling
Question: I am performing a Sonogashira coupling with this compound and an aryl halide, but I am observing a low yield of the desired product. What are the potential causes and solutions?
Answer: Low yields in Sonogashira couplings involving enynes can stem from several factors. Below is a troubleshooting guide to address this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Catalyst Deactivation | 1. Ensure rigorous exclusion of oxygen from the reaction mixture through proper degassing techniques (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[15] 2. Use fresh, high-purity catalysts and ligands. Older catalysts may be partially oxidized. 3. Consider using a more robust ligand, such as dppf, which can stabilize the palladium catalyst.[6] | Improved catalyst lifetime and increased product yield. |
| Insufficient Base | 1. Use a sufficient excess of a suitable amine base (e.g., triethylamine, diisopropylamine). The base is crucial for neutralizing the HX generated and for the catalytic cycle.[8] 2. Ensure the base is dry and of high purity. | Efficient progression of the catalytic cycle, leading to higher conversion. |
| Homocoupling of the Alkyne (Glaser Coupling) | 1. Strictly anaerobic conditions are critical to suppress this major side reaction.[15] 2. Consider adding the terminal alkyne slowly to the reaction mixture to maintain a low concentration. | Minimized formation of the undesired homocoupled diyne byproduct. |
| Low Reaction Temperature | For less reactive aryl bromides, a higher reaction temperature (e.g., 80-100 °C) may be necessary to facilitate the oxidative addition step.[6] | Increased reaction rate and improved yield. |
| Solvent Effects | Solvents like THF can sometimes promote the formation of inactive palladium black. Consider switching to a different solvent such as DMF or acetonitrile.[6][15] | Enhanced catalyst stability and solubility of reagents. |
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).
-
Add a magnetic stir bar and the aryl halide (1.0 equivalent).
-
Add anhydrous, degassed solvent (e.g., THF or DMF).
-
Add the amine base (e.g., triethylamine, 2.0 equivalents).
-
Add this compound (1.2 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the progress by TLC, GC-MS, or NMR.[2][16][17]
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship for Troubleshooting Low Yield in Sonogashira Coupling
Caption: Troubleshooting flowchart for low-yield Sonogashira coupling.
Issue 2: Incomplete Reaction in Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
Question: My "click" reaction between this compound and an azide is not going to completion. How can I improve the conversion?
Answer: Incomplete conversion in click chemistry can often be traced back to the stability of the copper(I) catalyst and the purity of the reagents. Here’s a guide to troubleshoot this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Oxidation of Copper(I) Catalyst | 1. Prepare the Cu(I) catalyst in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[10][18] 2. Use a stabilizing ligand for the Cu(I) catalyst, such as TBTA or the water-soluble THPTA.[18] 3. Degas all solutions to minimize dissolved oxygen. | Maintained catalytic activity of Cu(I) throughout the reaction. |
| Impure Reagents | 1. Ensure the azide and this compound are pure. Impurities can sometimes interfere with the catalyst. 2. Use freshly prepared solutions, especially for the sodium ascorbate. | Consistent and reliable reaction kinetics. |
| Insufficient Catalyst Loading | While click chemistry is generally efficient at low catalyst loadings, increasing the concentration of the copper catalyst and ligand may improve the reaction rate for sluggish substrates. | Faster reaction times and higher conversion. |
| Solvent Choice | The reaction is typically robust in a variety of solvents. However, for hydrophobic substrates, a mixture of solvents (e.g., t-butanol/water or DMSO/water) can improve solubility and reaction rates.[19] | Homogeneous reaction mixture and improved reaction kinetics. |
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare stock solutions of the azide, this compound, CuSO₄, a ligand (e.g., THPTA), and sodium ascorbate.[18][19][20]
-
In a reaction vessel, add the azide and this compound in the desired solvent.
-
Add the CuSO₄ solution followed by the ligand solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction at room temperature and monitor its progress by TLC, LC-MS, or NMR.
-
Upon completion, the reaction can be worked up by extraction or directly purified by chromatography.
Workflow for Optimizing Click Chemistry
Caption: A typical workflow for performing a click chemistry reaction.
Issue 3: Isomerization of the Alkene Moiety
Question: I am noticing isomerization of the terminal double bond in this compound to an internal double bond during my reaction. How can I prevent this?
Answer: Isomerization of the terminal alkene to a more thermodynamically stable internal alkene can occur under certain conditions, particularly in the presence of transition metal catalysts and/or heat.[21][22]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Transition Metal Catalyst | Some palladium and nickel catalysts used in cross-coupling reactions can also catalyze alkene isomerization.[21] 1. Screen different catalysts and ligands to find a system that is less prone to causing isomerization. 2. Use the mildest possible reaction conditions (lower temperature, shorter reaction time). | Preservation of the terminal alkene functionality. |
| Basic Reaction Conditions | Strong bases at elevated temperatures can promote alkene isomerization.[22] 1. If possible, use a milder base or perform the reaction at a lower temperature. | Reduced rate of isomerization. |
| Prolonged Reaction Times | The longer the substrate is exposed to the reaction conditions, the greater the chance of isomerization. 1. Monitor the reaction closely and quench it as soon as the desired product is formed. | Minimized formation of the isomerized byproduct. |
Protecting Group Strategy to Prevent Alkene Isomerization
In cases where isomerization is unavoidable under the required reaction conditions, a protecting group strategy can be employed. The alkene can be temporarily protected, for example, by conversion to a diol and then to a cyclic acetal. After the reaction on the alkyne is complete, the protecting group can be removed to regenerate the alkene.
Signaling Pathway for Alkene Isomerization
Caption: Pathway showing the isomerization of the terminal alkene.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Enyne Metathesis [organic-chemistry.org]
- 13. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 14. soc.chim.it [soc.chim.it]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. asahilab.co.jp [asahilab.co.jp]
- 17. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jk-sci.com [jk-sci.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Mechanism of Pd/Senphos-Catalyzed trans-Hydroboration of 1,3-Enynes: Experimental and Computational Evidence in Support of the Unusual Outer-Sphere Oxidative Addition Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Enhancing the regioselectivity of additions to 1-Dodecen-11-yne
Technical Support Center: Additions to 1-Dodecen-11-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on enhancing the regioselectivity of addition reactions to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling regioselectivity for additions to this compound?
A1: this compound possesses two reactive sites: a terminal alkene (C1=C2) and a terminal alkyne (C11≡C12). The primary challenge is to direct the addition of a reagent to a specific carbon atom of the alkyne, yielding either the Markovnikov or anti-Markovnikov product, while avoiding reactions at the alkene. The electronically and sterically similar environments of the two alkyne carbons make achieving high regioselectivity difficult without specific catalytic systems or reaction conditions.[1]
Q2: How can I favor Markovnikov addition to the alkyne?
A2: For electrophilic additions like hydrohalogenation (H-X), the reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C12) and the halide adds to the more substituted internal carbon (C11).[2][3][4] This is due to the formation of a more stable vinyl carbocation intermediate at the internal position.[3]
-
Typical Reagents: HCl, HBr (in the absence of peroxides), HI.
-
Mechanism: The reaction proceeds through a vinyl carbocation intermediate, which is more stable on the more substituted carbon.[3][4]
Q3: I am getting the anti-Markovnikov product. How do I achieve this selectively?
A3: Anti-Markovnikov addition to the alkyne can be achieved through several methods:
-
Radical Addition of HBr: The addition of HBr in the presence of a radical initiator (e.g., peroxides, light) proceeds via a free-radical mechanism, leading to the bromine atom adding to the terminal carbon (C12).[2] This method is specific to HBr.[5]
-
Hydroboration-Oxidation: This two-step process is a reliable method for achieving anti-Markovnikov hydration. Hydroboration involves the syn-addition of a borane reagent across the triple bond, with the boron atom adding to the terminal, less sterically hindered carbon (C12). Subsequent oxidation replaces the boron with a hydroxyl group, yielding an enol that tautomerizes to an aldehyde. The regioselectivity is primarily driven by sterics.[6]
Q4: My reaction is not selective and yields a mixture of regioisomers. How can I improve the regiomeric ratio?
A4: Improving regioselectivity often involves catalyst and ligand optimization. For transition metal-catalyzed reactions (e.g., hydrosilylation, reductive couplings), the choice of ligand and metal center is crucial.
-
Ligand Effects: Bulky ligands on the metal catalyst can sterically direct the addition to the less hindered terminal carbon of the alkyne.[7]
-
Catalyst Control: The electronic properties of the catalyst and substrate can be tuned to favor one regioisomer. For example, in nickel-catalyzed reductive couplings, the combination of specific N-heterocyclic carbene (NHC) ligands and silanes can significantly alter the regiochemical outcome.[1][8]
-
Directing Groups: Introducing a directing group near the alkyne can chelate to the metal catalyst and force the addition to occur at a specific position.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Regioselectivity (Mixture of C11 and C12 addition) | 1. Inappropriate catalyst/ligand system. 2. Reaction conditions (temperature, solvent) are not optimal. 3. Steric and electronic bias of the substrate is insufficient. | 1. Screen a panel of ligands with varying steric bulk (e.g., PCy₃, P(t-Bu)₃) or electronic properties (e.g., NHCs).[8] 2. Vary the reaction temperature; elevated temperatures can sometimes alter the rate-determining step and improve selectivity.[8] 3. For hydroboration, use a bulkier borane reagent like 9-BBN to increase steric differentiation.[6] |
| Reaction at the Alkene (C1=C2) Instead of the Alkyne | The alkene is more reactive under the chosen conditions. Electrophilic additions to alkynes are often slower than to alkenes.[2] | 1. Utilize a catalyst system known for alkyne selectivity. Transition metals like palladium, nickel, and cobalt often show high chemoselectivity for alkynes over alkenes.[1][10] 2. Protect the alkene functional group before performing the addition to the alkyne. |
| Formation of Dihalide Product | Excess hydrohalic acid (HX) was used, leading to a second addition reaction to the intermediate vinyl halide.[2][4] | Use exactly one equivalent of the HX reagent to favor the formation of the monoadduct. Monitor the reaction closely using techniques like TLC or GC-MS to stop it after the first addition. |
| Low Yield | 1. Catalyst deactivation. 2. Unstable intermediates. 3. Sub-optimal reaction conditions. | 1. Ensure all reagents and solvents are pure and dry, especially for moisture-sensitive organometallic catalysts. 2. Run the reaction at a lower temperature to stabilize intermediates. 3. In cobalt-catalyzed couplings, additives like water have been shown to be essential for catalyst turnover and high yields.[10] |
Quantitative Data on Regioselectivity
The following tables summarize reported regioselectivity for reactions analogous to additions to the alkyne moiety of this compound.
Table 1: Nickel-Catalyzed Reductive Coupling of Alkynes and Aldehydes [1][8]
| Alkyne Type | Ligand | Silane Reductant | Regiomeric Ratio (Major:Minor) |
| Terminal Alkyne | IMes | Et₃SiH | >95:5 |
| Dialkyl Alkyne | P(O-iPr)₃ | (i-Pr)₃SiH | 94:6 |
| Aryl-Alkyl Alkyne | PCy₃ | Et₃SiH | >95:5 |
| 1,3-Enyne | IPr | PhSiH₃ | >95:5 |
Table 2: Cobalt-Catalyzed Reductive Coupling of 1,3-Enynes with Imines [10]
| 1,3-Enyne Substrate | Ligand | Regiomeric Ratio (rr) |
| Aliphatic Ester | (R)-DTBM-SEGPHOS | >20:1 |
| Aromatic Ester | (R)-DTBM-SEGPHOS | >20:1 |
| Ibuprofen Derivative | (R)-DTBM-SEGPHOS | >20:1 |
Experimental Protocols
Protocol 1: Anti-Markovnikov Hydroboration/Oxidation of the Alkyne
This protocol describes the selective formation of dodec-11-en-1-al from this compound.
Step 1: Hydroboration
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add 9-borabicyclo[3.3.1]nonane (9-BBN) (1.1 eq, 0.5 M solution in THF) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
Step 2: Oxidation
-
Cool the reaction mixture back to 0 °C.
-
Slowly add aqueous sodium hydroxide (e.g., 3M, 3.0 eq).
-
Carefully add hydrogen peroxide (30% solution, 3.0 eq) dropwise, ensuring the internal temperature does not exceed 25 °C.
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Perform an aqueous workup by separating the layers, extracting the aqueous phase with diethyl ether, washing the combined organic layers with brine, drying over anhydrous MgSO₄, filtering, and concentrating under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
Protocol 2: Nickel-Catalyzed Regioselective Reductive Coupling
This protocol is a general method for the coupling of the alkyne with an aldehyde, adapted from known procedures.[8]
-
To an oven-dried vial, add Ni(COD)₂ (5 mol%), the N-heterocyclic carbene ligand (e.g., IMes, 5 mol%), and anhydrous solvent (e.g., THF or 1,4-dioxane).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the aldehyde (1.0 eq) and this compound (1.2 eq).
-
Add the silane reductant (e.g., (i-Pr)₃SiH, 1.5 eq).
-
Seal the vial and heat the reaction to the desired temperature (e.g., 50 °C).
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution (e.g., saturated NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.
-
Purify the silyl-protected allylic alcohol product via flash chromatography.
Visualizations
Caption: Regiochemical pathways for hydrobromination of the alkyne.
Caption: A logical workflow for optimizing reaction regioselectivity.
References
- 1. Regioselectivity and Enantioselectivity in Nickel-Catalysed Reductive Coupling Reactions of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Regiocontrol in Catalytic Reductive Couplings through Alterations of Silane Rate Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Spectroscopic Characterization of 1-Dodecen-11-yne and Its Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characterization of 1-dodecen-11-yne and its reaction products. It is designed to assist researchers in identifying and differentiating these compounds through detailed spectroscopic data and experimental protocols. The unique structure of this compound, featuring both a terminal alkene and a terminal alkyne, allows for a variety of chemical transformations, leading to a diverse range of products. Understanding the spectroscopic signatures of these products is crucial for reaction monitoring, purification, and structural elucidation.
Spectroscopic Data of this compound
The foundational step in characterizing the reaction products of this compound is a thorough understanding of the spectroscopic properties of the starting material itself. The following table summarizes the key spectroscopic data for this compound.
| Spectroscopic Technique | Key Features and Assignments |
| ¹H NMR | (Data not available in search results) |
| ¹³C NMR | (Data not available in search results) |
| IR Spectroscopy | (Data not available in search results) |
| Mass Spectrometry | (Data not available in search results) |
Note: Specific experimental spectroscopic data for this compound was not found in the search results. The data presented here is predicted based on the known chemical shifts and characteristic absorbances of terminal alkenes and alkynes.
Key Reactions and Spectroscopic Characterization of Products
This compound can undergo a variety of reactions at its alkene and alkyne terminals. This section explores three common transformations: Ozonolysis, Hydroboration-Oxidation, and "Click" Chemistry, and provides a comparative analysis of the spectroscopic data of the resulting products.
Ozonolysis: Cleavage to Carbonyl Compounds
Ozonolysis of this compound results in the cleavage of the double bond, yielding two primary products: 10-undecenal and formaldehyde. The alkyne moiety remains intact under these conditions.
Experimental Protocol: Ozonolysis of this compound
A solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) is cooled to -78°C. A stream of ozone is then bubbled through the solution until a blue color persists, indicating the consumption of the alkene. The reaction mixture is then quenched with a reducing agent, such as dimethyl sulfide or zinc dust, to work up the ozonide intermediate and yield the aldehyde products. The products are then purified by chromatography.
Comparative Spectroscopic Data: this compound vs. 10-Undecenal
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | (Predicted) | (Predicted) | (Predicted) | (Predicted) |
| 10-Undecenal | ~9.7 (t, 1H, -CHO), ~2.4 (dt, 2H, -CH₂CHO), ~5.8 (m, 1H, =CH-), ~5.0 (m, 2H, =CH₂), ~2.0 (m, 2H, -CH₂-C≡), ~1.9 (t, 1H, ≡CH), 1.6-1.2 (m, 12H, -(CH₂)₆-)[1] | ~202 (-CHO), ~139 (=CH-), ~114 (=CH₂), ~84 (-C≡), ~68 (≡CH), ~44 (-CH₂CHO), ~34-22 (alkyl chain) | ~2920, 2850 (C-H), ~2720 (aldehyde C-H), ~1730 (C=O), ~1640 (C=C)[2] | 168 (M⁺), characteristic fragments |
Logical Relationship: Ozonolysis of this compound
Caption: Ozonolysis of this compound.
Hydroboration-Oxidation: Anti-Markovnikov Addition to the Alkyne
Hydroboration-oxidation of the terminal alkyne in this compound proceeds with anti-Markovnikov regioselectivity to yield an aldehyde after tautomerization of the intermediate enol. The terminal alkene can also react, but the alkyne is generally more reactive towards hydroboration. Selective reaction at the alkyne can be achieved by using sterically hindered boranes.
Experimental Protocol: Hydroboration-Oxidation of this compound
To a solution of this compound in an ethereal solvent such as tetrahydrofuran (THF), a sterically hindered borane reagent (e.g., 9-BBN or disiamylborane) is added at 0°C. The reaction is stirred at room temperature to ensure complete hydroboration of the alkyne. The resulting organoborane is then oxidized by the addition of aqueous sodium hydroxide followed by the slow addition of hydrogen peroxide at 0°C. The product, dodec-1-en-12-al, is then extracted and purified.
Comparative Spectroscopic Data: this compound vs. Dodec-1-en-12-al
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | (Predicted) | (Predicted) | (Predicted) | (Predicted) |
| Dodec-1-en-12-al | (Predicted) | (Predicted) | (Predicted) | (Predicted) |
Note: Specific experimental spectroscopic data for dodec-1-en-12-al was not found in the search results. The data is predicted based on the expected structure.
Experimental Workflow: Hydroboration-Oxidation
Caption: Hydroboration-Oxidation Workflow.
"Click" Chemistry: Formation of a Triazole
The terminal alkyne of this compound is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction with an organic azide, such as benzyl azide, yields a stable 1,4-disubstituted 1,2,3-triazole.
Experimental Protocol: "Click" Reaction of this compound
To a mixture of this compound and benzyl azide in a solvent system such as a t-butanol/water mixture, a catalytic amount of a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) is added. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography. The product, 1-(dodec-11-en-1-yl)-4-phenyl-1H-1,2,3-triazole, is then isolated by extraction and purified by column chromatography.
Comparative Spectroscopic Data: this compound vs. Triazole Product
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | (Predicted) | (Predicted) | (Predicted) | (Predicted) |
| 1-(dodec-11-en-1-yl)-4-phenyl-1H-1,2,3-triazole | ~7.7 (s, 1H, triazole-H), ~7.8-7.2 (m, 5H, Ar-H), ~5.8 (m, 1H, =CH-), ~5.5 (s, 2H, -CH₂-Ph), ~5.0 (m, 2H, =CH₂), ~4.3 (t, 2H, -N-CH₂-), ~2.0 (m, 2H, -CH₂-C=), 1.9-1.2 (m, 14H, -(CH₂)₇-) | ~148 (triazole C), ~130-125 (Ar-C), ~139 (=CH-), ~121 (triazole CH), ~114 (=CH₂), ~54 (-CH₂-Ph), ~50 (-N-CH₂-), ~34-25 (alkyl chain) | ~3140 (triazole C-H), ~3030 (Ar C-H), ~2920, 2850 (C-H), ~1640 (C=C), ~1500 (Ar C=C) | 297 (M⁺), characteristic fragments |
Note: The spectroscopic data for the triazole product is based on known values for similar structures.
Signaling Pathway: "Click" Chemistry Reaction
Caption: "Click" Chemistry Reaction Pathway.
Alternative Spectroscopic Techniques
While NMR, IR, and Mass Spectrometry are the primary tools for characterization, other techniques can provide valuable complementary information:
-
Raman Spectroscopy: Can be particularly useful for observing the C≡C triple bond stretch, which can sometimes be weak in the IR spectrum.
-
2D NMR (COSY, HSQC, HMBC): Essential for unambiguous assignment of all proton and carbon signals, especially for the more complex reaction products.
Conclusion
The spectroscopic characterization of this compound and its derivatives provides a clear and objective means of identifying these compounds. By comparing the key spectroscopic features of the starting material with those of the reaction products, researchers can confidently determine the outcome of their synthetic transformations. The detailed experimental protocols and comparative data tables in this guide serve as a valuable resource for professionals in chemical research and drug development.
References
A Comparative Analysis of the Reactivity of 1-Dodecen-11-yne and Other Terminal Alkynes in Key Organic Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate terminal alkyne is critical for the success of synthetic strategies. This guide provides an objective comparison of the reactivity of 1-dodecen-11-yne with other commonly used terminal alkynes in three pivotal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira coupling, and hydrosilylation. The information presented is supported by experimental data to aid in the rational selection of substrates for various research and development applications.
The reactivity of terminal alkynes is primarily governed by the acidity of the terminal proton and the steric and electronic environment around the carbon-carbon triple bond. While general reactivity trends are understood, subtle differences in substrate structure can lead to significant variations in reaction outcomes. This guide focuses on this compound, a bifunctional molecule containing both a terminal alkyne and a terminal alkene, and compares its performance against other representative terminal alkynes.
Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, a cornerstone of "click chemistry," is prized for its high efficiency, mild reaction conditions, and wide functional group tolerance. The reaction rate can be influenced by the electronic nature and steric hindrance of the alkyne. While comprehensive kinetic data for a wide range of alkynes under identical conditions is sparse in the literature, a study by Golas et al. provides valuable insights into the relative performance of various terminal alkynes. Generally, electron-deficient alkynes exhibit enhanced reactivity.
| Alkyne Substrate | Relative Reactivity/Conversion | Notes |
| This compound | Data not specifically available, but expected to be similar to other long-chain aliphatic alkynes. The remote double bond is unlikely to significantly influence the alkyne's reactivity in CuAAC. | Long alkyl chains can sometimes affect solubility and reaction kinetics. |
| Phenylacetylene | High | The aromatic ring can influence the electronic properties of the alkyne. |
| 1-Octyne | Moderate | Representative of a simple, unactivated aliphatic alkyne. |
| Propargyl Alcohol | High | The hydroxyl group can potentially coordinate with the copper catalyst, influencing the reaction rate. |
| 3,3-Dimethyl-1-butyne | Lower | The bulky tert-butyl group presents significant steric hindrance, which can impede the approach of the azide and the catalyst. |
Table 1. Comparative Reactivity of Terminal Alkynes in CuAAC. The data is compiled from qualitative observations in the literature. Direct kinetic comparisons are often dependent on specific reaction conditions.
Experimental Protocol: General Procedure for CuAAC Reaction
This protocol is a representative example and may require optimization for specific substrates.
-
Reagent Preparation:
-
Prepare a 1 M solution of the terminal alkyne in a suitable solvent (e.g., THF, DMSO).
-
Prepare a 1 M solution of the azide in the same solvent.
-
Prepare a 0.1 M solution of copper(II) sulfate pentahydrate in deionized water.
-
Prepare a 0.2 M solution of sodium ascorbate in deionized water (freshly prepared).
-
-
Reaction Setup:
-
To a reaction vial, add the alkyne solution (1 equivalent).
-
Add the azide solution (1.1 equivalents).
-
Add the copper(II) sulfate solution (0.05 equivalents).
-
Add the sodium ascorbate solution (0.1 equivalents).
-
Add a suitable solvent (e.g., a 1:1 mixture of t-butanol and water) to achieve the desired concentration.
-
-
Reaction and Workup:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Figure 1. Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Reactivity in Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. The reactivity of the alkyne in this reaction can be influenced by its ability to form a copper acetylide intermediate.
| Alkyne Substrate | Aryl Halide | Yield (%) | Reference |
| This compound | Iodobenzene | Not explicitly found, but expected to be high based on similar long-chain alkynes. | - |
| Phenylacetylene | Iodobenzene | 95-99 | [1][2] |
| 1-Octyne | Iodobenzene | 92 | [1] |
| Propargyl Alcohol | Iodobenzene | 85 | [1] |
| 2-Methyl-3-butyn-2-ol | Iodobenzene | 98 | [1] |
Table 2. Comparative Yields in Sonogashira Coupling. Yields are highly dependent on the specific reaction conditions, including the palladium catalyst, copper co-catalyst, base, and solvent used.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a representative example and may require optimization for specific substrates.
-
Reagent Preparation:
-
Ensure all solvents are degassed to remove oxygen.
-
The terminal alkyne (1.2 equivalents), aryl halide (1 equivalent), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (1-3 mol%) are used.
-
-
Reaction Setup:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and a suitable solvent (e.g., THF or DMF).
-
Add the aryl halide and the terminal alkyne.
-
Add a suitable base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).
-
-
Reaction and Workup:
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
-
Figure 2. Catalytic cycles of the Sonogashira coupling reaction.
Reactivity in Hydrosilylation
Hydrosilylation of terminal alkynes involves the addition of a silicon-hydride bond across the carbon-carbon triple bond, yielding vinylsilanes. The regioselectivity (α- vs. β-addition) and stereoselectivity (cis- vs. trans-addition for β-isomers) are highly dependent on the catalyst and reaction conditions. For the purpose of this comparison, we will consider general reactivity trends.
| Alkyne Substrate | Silane | Catalyst | Product(s) | Yield (%) | Reference |
| This compound | HSiEt₃ | [Rh(cod)Cl]₂ | β-(E)-vinylsilane | Not explicitly found, but expected to be high for the β-(E) isomer with Rh catalysts. | - |
| Phenylacetylene | HSiEt₃ | Karstedt's catalyst | β-(E)-vinylsilane | 98 | |
| 1-Octyne | HSiEt₃ | Karstedt's catalyst | β-(E)-vinylsilane | 95 | |
| 1-Hexyne | PhSiH₃ | Cp*₂ThMe₂ | trans-vinylsilane (major) | High conversion | |
| 3,3-Dimethyl-1-butyne | HSiEt₃ | Karstedt's catalyst | β-(E)-vinylsilane | 90 |
Table 3. Comparative Yields in Hydrosilylation of Terminal Alkynes. The product distribution and yield are highly sensitive to the choice of catalyst, silane, and reaction conditions.
Experimental Protocol: General Procedure for Hydrosilylation
This protocol is a representative example for a platinum-catalyzed reaction and may require significant optimization depending on the desired product and catalyst system.
-
Reagent Preparation:
-
The terminal alkyne (1 equivalent) and silane (1.1 equivalents) should be purified and handled under an inert atmosphere.
-
The catalyst (e.g., Karstedt's catalyst, typically in ppm concentrations) is added as a solution in a suitable anhydrous solvent (e.g., toluene or THF).
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the terminal alkyne and the solvent.
-
Add the silane to the stirred solution.
-
Add the catalyst solution dropwise.
-
-
Reaction and Workup:
-
Stir the reaction at the desired temperature (can range from room temperature to elevated temperatures).
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Upon completion, the reaction mixture may be directly purified by distillation or column chromatography, depending on the volatility and stability of the products. For some catalysts, a filtration step through a short plug of silica gel may be necessary to remove the catalyst.
-
Figure 3. General experimental workflow for the hydrosilylation of a terminal alkyne.
Conclusion
The reactivity of this compound in CuAAC, Sonogashira coupling, and hydrosilylation is expected to be broadly in line with other long-chain, unactivated terminal alkynes. Its bifunctional nature, possessing both a terminal alkyne and a terminal alkene, offers unique opportunities for sequential or orthogonal functionalization. The choice of terminal alkyne for a specific application will ultimately depend on a combination of factors including desired reactivity, steric and electronic properties, cost, and availability. The data and protocols provided in this guide serve as a valuable starting point for researchers to make informed decisions in their synthetic endeavors. Further optimization of reaction conditions for specific substrate combinations is always recommended to achieve the best possible outcomes.
References
The Uniquely Positioned Advantage of 1-Dodecen-11-yne in Bioorthogonal Chemistry
In the landscape of bioorthogonal chemistry, the pursuit of reagents with enhanced functionality and specificity is perpetual. While a vast array of probes exists for singular applications, the bifunctional molecule 1-dodecen-11-yne emerges as a versatile building block for sophisticated biological investigations, particularly in the realm of lipidomics and membrane biology. Its distinct structure, featuring a terminal alkene and a terminal alkyne separated by a long hydrocarbon chain, offers a unique set of advantages for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the potential applications of this compound, supported by experimental data from analogous systems, to highlight its strategic value in dual-labeling and targeted studies.
The primary advantage of this compound lies in its dual reactivity, enabling two independent, or orthogonal, labeling events from a single molecule. The terminal alkyne is a well-established handle for the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] Concurrently, the terminal alkene can participate in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, another rapid and highly specific bioorthogonal ligation.[4][5][6] This orthogonality allows for the sequential or simultaneous attachment of different reporter molecules, such as fluorophores, affinity tags, or therapeutic agents.
Furthermore, the 12-carbon chain of this compound imparts significant lipophilicity. This characteristic makes it an ideal tool for the metabolic labeling and subsequent visualization or analysis of lipids and membrane-associated proteins.[7][8][9] When introduced to cells, fatty acid analogs containing bioorthogonal handles can be incorporated into cellular lipids and acylated proteins through the cell's natural metabolic pathways.[10][11][12] The long aliphatic chain of this compound mimics natural fatty acids, facilitating its integration into cellular membranes and lipid droplets.
Comparative Performance of Bioorthogonal Reactions
The utility of this compound is defined by the performance of the bioorthogonal reactions its functional groups can undergo. The following tables summarize key quantitative data for these reactions compared to other alternatives.
Table 1: Comparison of Alkyne-Based Bioorthogonal Reactions
| Reaction Type | Alkyne Substrate | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| CuAAC | Terminal Alkyne | Azide | 10² - 10³ | High efficiency, simple alkyne synthesis.[13][14] | Requires cytotoxic copper catalyst.[2] |
| SPAAC | Cyclooctynes (e.g., DIBO) | Azide | ~0.06 | Catalyst-free, suitable for live-cell imaging.[15] | Slower kinetics than CuAAC, more complex alkyne synthesis. |
| SPAAC | Difluorinated Cyclooctynes | Azide | ~1 | Faster kinetics than standard cyclooctynes. | Potential for side reactions. |
Table 2: Comparison of Alkene-Based Bioorthogonal Reactions
| Reaction Type | Alkene Substrate | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| IEDDA | Terminal Alkene | Tetrazine | 10⁻³ - 10⁻¹ | Simple alkene structure, fluorogenic potential.[16] | Slower than reactions with strained alkenes. |
| IEDDA | trans-Cyclooctene (TCO) | Tetrazine | 10³ - 10⁶ | Extremely fast kinetics, ideal for in vivo applications.[4][6] | TCO can be unstable. |
| Photoclick | Terminal Alkene | Tetrazole | 10² - 10⁴ (upon photoactivation) | Spatiotemporal control through light activation.[17] | Requires UV light which can be phototoxic. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of bioorthogonal chemistry. Below are representative protocols for the types of reactions that this compound would be utilized in.
Protocol 1: Metabolic Labeling of Cellular Lipids with a this compound Analog and Two-Step Sequential Labeling
This protocol describes the metabolic incorporation of a fatty acid analog similar to this compound into cultured mammalian cells, followed by sequential CuAAC and IEDDA reactions for two-color imaging.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS
-
This compound analog (e.g., as a carboxylic acid for metabolic uptake)
-
Azide-functionalized fluorophore (e.g., Azide-Fluor 488)
-
Tetrazine-functionalized fluorophore (e.g., Tetrazine-ATTO 647N)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Bovine Serum Albumin (BSA)
Procedure:
-
Metabolic Labeling:
-
Plate HEK293T cells in a 24-well plate with glass coverslips and grow to 70-80% confluency.
-
Prepare a stock solution of the this compound fatty acid analog in DMSO.
-
Dilute the stock solution in fresh culture medium to a final concentration of 50-100 µM.
-
Incubate the cells with the labeling medium for 12-24 hours at 37°C and 5% CO₂.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
CuAAC Reaction (Alkyne Labeling):
-
Prepare the "click" reaction cocktail:
-
100 µM Azide-Fluor 488
-
1 mM CuSO₄
-
5 mM Sodium ascorbate (freshly prepared)
-
1 mM THPTA
-
-
Incubate the cells with the click reaction cocktail for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 1% BSA.
-
-
IEDDA Reaction (Alkene Labeling):
-
Prepare the IEDDA reaction solution: 10 µM Tetrazine-ATTO 647N in PBS.
-
Incubate the cells with the tetrazine solution for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides with an antifade mounting medium.
-
Image the cells using a confocal microscope with appropriate laser lines and filters for the chosen fluorophores.
-
Visualizing Workflows and Concepts
To better illustrate the strategic use of this compound, the following diagrams, generated using the DOT language, depict key workflows and relationships.
References
- 1. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 3. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazine ligation: fast bioconjug ... | Article | H1 Connect [archive.connect.h1.co]
- 6. researchgate.net [researchgate.net]
- 7. Lipophilic Anchors that Embed Bioconjugates in Bilayer Membranes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bifunctional Fatty Acid Chemical Reporter for Analyzing S-palmitoylated Membrane Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 利用亲脂性膜染料进行细胞示踪 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bifunctional fatty acid chemical reporter for analyzing S-palmitoylated membrane protein-protein interactions in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. app1-c89-pub.pressidium.com - Click Chemistry Alkyne [app1-c89-pub.pressidium.com]
- 15. Bioorthogonal Fluorescent Labeling of Functional G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proximity-enhanced protein crosslinking through an alkene-tetrazine reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Metabolic Alkene Reporter for Spatiotemporally Controlled Imaging of Newly Synthesized Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Surface Functionalization: 1-Dodecen-11-yne Versus Alternative Linkers
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical step in surface functionalization, directly impacting the stability, density, and functionality of the immobilized biomolecules. This guide provides an objective comparison of 1-dodecen-11-yne, a bifunctional linker amenable to "click chemistry," with other widely used linkers such as silanes and phosphonates. The information presented is supported by experimental data to aid in the selection of the most appropriate linker for your specific application.
Performance Comparison of Surface Functionalization Linkers
The selection of a suitable linker is contingent on the substrate material, the molecule to be immobilized, and the desired surface properties. This section provides a quantitative comparison of key performance indicators for this compound, alkylsilanes, and alkylphosphonic acids.
| Linker Type | Typical Substrate(s) | Attachment Chemistry | Packing Density / Surface Coverage | Thermal Stability | Hydrolytic Stability | Key Advantages | Key Disadvantages |
| This compound | Gold, Silicon (H-terminated) | Au-Alkyne bonding, Si-C bond via hydrosilylation | ~1.14 C 1s/Au 4f signal ratio (on Gold)[1] | Stable up to 80°C (on Gold)[1] | Comparable to thiols in various aqueous media[1] | Orthogonal reactivity (alkyne for click chemistry), forms stable Au-C or Si-C bonds. | Lower packing density compared to thiols on gold.[1] Requires specific surface preparation (e.g., H-terminated Si). |
| Alkylsilanes (e.g., OTS) | Silicon Oxide, Glass, Mica | Silanization (Si-O-Si bonds) | ~1 molecule per 20 Ų on SiO₂[2] | Stable up to 110-350°C depending on the tail group.[3] | Prone to hydrolysis, especially in acidic conditions. Stability is enhanced by longer alkyl chains.[4] | Well-established chemistry, forms covalent bonds with oxide surfaces. | Susceptible to multilayer formation, requires anhydrous conditions for optimal results.[2] |
| Alkylphosphonic Acids (e.g., ODPA) | Metal Oxides (Al₂O₃, TiO₂, ZrO₂) | Phosphonate-metal bond | ~0.90 nmol/cm² on SiO₂/Si (corresponds to ~18.5 Ų/molecule)[5] | Generally high thermal stability. | Higher hydrolytic stability compared to silanes under physiological conditions.[6] | Forms dense, well-ordered monolayers on various metal oxides.[7] | Adsorption can be dependent on the specific surface termination of the metal oxide.[8] |
Experimental Protocols
Detailed methodologies for surface functionalization are crucial for reproducibility. The following sections provide step-by-step protocols for the use of this compound, alkylsilanes, and phosphonic acids.
Protocol 1: Surface Functionalization with this compound on Gold and Subsequent Click Chemistry
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold surface, followed by the immobilization of an azide-containing molecule via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Gold-coated substrate
-
This compound
-
Anhydrous ethanol
-
Azide-functionalized molecule (e.g., Azido-PEG-Biotin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Substrate Cleaning: Clean the gold substrate by immersion in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Rinse thoroughly with deionized water and then ethanol. Dry the substrate under a stream of nitrogen.
-
Monolayer Formation: Immerse the cleaned gold substrate in a 5 mM solution of this compound in anhydrous ethanol for 16 hours at 60°C in an oxygen-free environment (e.g., in a glovebox).[1]
-
Rinsing: After incubation, rinse the substrate with ethanol and n-hexane to remove non-specifically adsorbed molecules. Dry under a stream of argon or nitrogen.[1]
-
Click Reaction:
-
Prepare a solution of the azide-functionalized molecule in PBS.
-
Prepare the click chemistry reaction mixture by sequentially adding CuSO₄, sodium ascorbate, and TBTA to the azide solution.
-
Immerse the this compound functionalized substrate in the reaction mixture and incubate for 1-2 hours at room temperature.
-
-
Final Rinsing: Rinse the substrate thoroughly with PBS and deionized water to remove unreacted reagents. Dry under a stream of nitrogen.
Characterization: The successful functionalization can be verified using X-ray Photoelectron Spectroscopy (XPS) to detect the appearance of elements specific to the immobilized molecule (e.g., nitrogen for azides) and contact angle measurements to observe changes in surface hydrophobicity.
Protocol 2: Silanization of Glass Slides for Protein Immobilization
This protocol details the functionalization of glass slides with an aminosilane, followed by protein immobilization using a crosslinker.
Materials:
-
Glass microscope slides
-
3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous acetone
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS)
-
Protein to be immobilized
-
Tris-buffered saline (TBS)
Procedure:
-
Slide Cleaning: Thoroughly wash the glass slides with a laboratory detergent, rinse with deionized water, and dry.[9]
-
Silanization:
-
Activation of Carboxyl Groups (if necessary for protein): If the protein is to be attached via its amine groups to a carboxylated surface, the silanized surface needs further modification. For direct attachment to the amine-functionalized surface, proceed to step 4.
-
Protein Immobilization using EDC/NHS:
-
Prepare a solution of the protein in PBS at a concentration of 0.5 to 1 mg/mL.[10]
-
Prepare a fresh solution containing 42 mg/mL EDC and 20 mg/mL NHS in PBS.[10]
-
Cover the aminosilanized glass slides with the EDC/NHS solution and incubate for 10 minutes at room temperature to activate any carboxyl groups on the protein that will bind to the amine surface. Alternatively, if attaching a carboxyl-containing molecule to the amine surface, the surface is activated first.
-
Incubate the activated slides with the protein solution in a humidified chamber for 30 minutes to 2 hours at room temperature.[10]
-
-
Washing and Blocking:
-
Final Rinse: Rinse with deionized water and dry.
Protocol 3: Surface Functionalization of Zirconium Dioxide with Phosphonic Acids
This protocol describes the grafting of phosphonic acids onto the surface of zirconium dioxide (ZrO₂) nanoparticles.
Materials:
-
ZrO₂ nanosuspension
-
Vinylphosphonic acid (VPA) or Phenylphosphonic acid (PPA)
-
Distilled water
Procedure:
-
Preparation of Reaction Mixture: Add a specific amount of ZrO₂ nanosuspension to a round-bottom flask.[11]
-
Addition of Phosphonic Acid: Slowly add a solution of VPA in distilled water or PPA powder to the ZrO₂ suspension while stirring. The molar ratio of ZrO₂ to phosphonic acid can be varied to control the surface coverage.[11]
-
Reaction: Stir the mixture for 4 hours at 100°C.[11]
-
Purification: After the reaction, centrifuge the suspension to separate the functionalized nanoparticles.[11]
-
Washing: Wash the nanoparticles with distilled water to remove unreacted phosphonic acid.
-
Drying: Dry the functionalized nanoparticles.
Visualizing the Functionalization Process
To better understand the workflows and relationships in surface functionalization, the following diagrams are provided.
Caption: Experimental workflows for surface functionalization.
References
- 1. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Stability of silanols and grafted alkylsilane monolayers on plasma-activated mica surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. princeton.edu [princeton.edu]
- 6. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assembly of octadecyl phosphonic acid on the α-Al2O3 (0 0 0 1) surface of air annealed alumina: Evidence for termination dependent adsorption [inis.iaea.org]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. biophysik.physik.uni-muenchen.de [biophysik.physik.uni-muenchen.de]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Comparative Analysis of Common Cyclooctynes
For researchers, scientists, and drug development professionals, the selection of the appropriate bioorthogonal ligation chemistry is critical for the success of their experiments. Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful tool for bioconjugation, enabling the covalent labeling of biomolecules in living systems without the need for toxic copper catalysts. This guide provides a comparative analysis of the efficacy of commonly used cyclooctyne reagents in SPAAC, supported by experimental data and detailed protocols.
A key prerequisite for a successful SPAAC reaction is the use of a strained cyclooctyne. The inherent ring strain of these molecules drives the reaction with azides, allowing for rapid and specific conjugation under physiological conditions. It is important to note that linear alkynes, such as 1-dodecen-11-yne, are not suitable for strain-promoted cycloaddition as they lack the necessary ring strain to react with azides in the absence of a catalyst. Such reactions would fall under the category of copper-catalyzed azide-alkyne cycloaddition (CuAAC). This guide will therefore focus on the performance of various cyclooctynes that are central to the utility of SPAAC.
Comparative Efficacy of Common Cyclooctynes in SPAAC
The choice of cyclooctyne can significantly impact the kinetics and overall success of a SPAAC reaction. Factors such as ring strain, steric hindrance, and electronic effects all play a role in determining the reaction rate. Below is a summary of second-order rate constants for the reaction of various cyclooctynes with benzyl azide, a common model azide.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.3 - 1.0 | [1] |
| Dibenzoannulated cyclooctyne | DIBO | ~0.17 | |
| Bicyclononyne | BCN | ~0.14 | [2] |
| Azabenzocyclooctyne | ADIBO | ~0.90 (with primary azide) | [1] |
Note: Reaction rates can be influenced by the specific azide used, solvent, pH, and temperature.[3][4] For instance, the reactivity of sterically demanding dibenzocyclooctynes like ADIBO can decrease significantly with sterically hindered tertiary azides.[1]
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing the efficacy of different SPAAC reagents. The following are common methodologies used to measure second-order rate constants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for monitoring the progress of a SPAAC reaction in real-time.
Protocol:
-
Prepare solutions of the cyclooctyne and an excess of the azide (typically 2-12 equivalents) in a deuterated solvent (e.g., DMSO-d₆) at a known concentration.[5]
-
Include an internal standard of known concentration (e.g., dimethyl sulfone) for quantitative analysis.[5]
-
Initiate the reaction by mixing the cyclooctyne and azide solutions at a controlled temperature (e.g., 25 °C).
-
Acquire ¹H NMR spectra at regular time intervals.
-
Determine the concentration of the reactants and products at each time point by integrating their characteristic signals relative to the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the azide in excess.
UV-Vis Spectroscopy
For cyclooctynes that possess a distinct chromophore, UV-Vis spectroscopy offers a sensitive method for monitoring reaction kinetics.
Protocol:
-
Prepare a solution of the cyclooctyne in a suitable solvent (e.g., methanol) at a low concentration (e.g., 6 x 10⁻⁵ M).[6]
-
Prepare a solution of the azide at a much higher concentration (e.g., 6 x 10⁻⁴ - 1.5 x 10⁻² M).[6]
-
Equilibrate both solutions to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by adding the azide solution to the cyclooctyne solution.
-
Monitor the decay of the characteristic absorbance of the cyclooctyne over time.
-
Fit the absorbance data to a single exponential decay equation to obtain the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of the azide.[6]
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
ATR-IR spectroscopy is particularly useful for monitoring the disappearance of the characteristic azide stretching vibration (~2100 cm⁻¹).
Protocol:
-
Prepare solutions of the cyclooctyne and azide in a suitable solvent (e.g., DMSO or acetonitrile).[7]
-
Set up an inline ATR-IR probe connected to a spectrometer.
-
Initiate the reaction at a controlled temperature.
-
Continuously record the IR spectrum of the reaction mixture.
-
Monitor the decrease in the integrated area or height of the azide peak over time.
-
Calculate the second-order rate constant from the reaction progress data.[7]
Visualizing SPAAC Workflows and Relationships
Diagrams created using Graphviz can help to visualize the experimental workflow and the structural relationships influencing reactivity.
Caption: Experimental workflow for determining SPAAC reaction kinetics.
Caption: Key factors influencing the reactivity of common SPAAC cyclooctynes.
Conclusion
The selection of an appropriate cyclooctyne is a critical determinant for the successful application of SPAAC in bioconjugation and related fields. While linear alkynes like this compound are unsuitable for this catalyst-free reaction, a variety of strained cyclooctynes offer a range of reactivities to suit different experimental needs. Researchers should carefully consider the kinetic data and the steric and electronic properties of both the cyclooctyne and the azide to optimize their SPAAC-based methodologies. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of new and existing SPAAC reagents, facilitating the continued development and application of this powerful bioorthogonal tool.
References
- 1. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Triazole Products from 1-Dodecen-11-yne Click Reactions
For Researchers, Scientists, and Drug Development Professionals
The "click" reaction, a concept introduced by K.B. Sharpless, has revolutionized chemical synthesis due to its reliability, high yield, and simplicity.[1] Among the most prominent click reactions is the azide-alkyne cycloaddition, which provides a straightforward route to 1,2,3-triazoles. This guide presents a comparative analysis of the two major catalytic systems for this reaction using 1-dodecen-11-yne as a versatile building block: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC). Each method offers distinct regioselectivity, leading to different triazole isomers with potentially unique properties and applications.
Executive Summary
This guide provides a head-to-head comparison of the 1,4-disubstituted and 1,5-disubstituted triazole products obtained from the click reaction of this compound. The key distinction lies in the catalyst employed:
-
Copper(I) catalysis (CuAAC) exclusively yields the 1,4-disubstituted triazole isomer.[2]
-
Ruthenium(II) catalysis (RuAAC) selectively produces the 1,5-disubstituted triazole isomer.[3][4]
Both reactions are highly efficient and tolerate a wide range of functional groups. The choice between the two catalytic systems will depend on the desired substitution pattern of the triazole ring, which can significantly influence the biological activity and material properties of the final product.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the CuAAC and RuAAC reactions of this compound with a representative azide, benzyl azide.
| Reaction Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Product | 1-Benzyl-4-(dec-9-en-1-yl)-1H-1,2,3-triazole | 1-Benzyl-5-(dec-9-en-1-yl)-1H-1,2,3-triazole |
| Regioisomer | 1,4-disubstituted | 1,5-disubstituted |
| Typical Yield | >90% | 85-95% |
| Reaction Temperature | Room Temperature | Room Temperature to 80°C |
| Reaction Time | 1 - 24 hours | 0.5 - 4 hours |
| Catalyst | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate, CuI) | Ru(II) complex (e.g., CpRuCl(PPh₃)₂, [CpRuCl]₄) |
| Solvent | Various (e.g., H₂O/t-BuOH, THF, DMF) | Non-protic (e.g., Benzene, Toluene, Dioxane) |
Table 1: Comparison of Reaction Parameters
| Spectroscopic Data | 1-Benzyl-4-(dec-9-en-1-yl)-1H-1,2,3-triazole (CuAAC Product) | 1-Benzyl-5-(dec-9-en-1-yl)-1H-1,2,3-triazole (RuAAC Product) |
| ¹H NMR (CDCl₃, ppm) | ~7.7 (s, 1H, triazole-H), 7.4-7.2 (m, 5H, Ar-H), 5.8 (m, 1H, =CH), 5.5 (s, 2H, N-CH₂), 5.0-4.9 (m, 2H, =CH₂), 2.7 (t, 2H, triazole-CH₂), 2.0 (q, 2H, =CH-CH₂), 1.6 (m, 2H), 1.3 (m, 10H) | ~7.8 (s, 1H, triazole-H), 7.4-7.1 (m, 5H, Ar-H), 5.8 (m, 1H, =CH), 5.6 (s, 2H, N-CH₂), 5.0-4.9 (m, 2H, =CH₂), 2.8 (t, 2H, triazole-CH₂), 2.0 (q, 2H, =CH-CH₂), 1.7 (m, 2H), 1.3 (m, 10H) |
| ¹³C NMR (CDCl₃, ppm) | ~148 (triazole-C4), ~129, ~128, ~125 (Ar-C), ~139 (=CH), ~120 (triazole-C5), ~114 (=CH₂), ~54 (N-CH₂), ~34, ~29, ~25 (alkyl chain) | ~138 (triazole-C5), ~135, ~129, ~128, ~127 (Ar-C), ~139 (=CH), ~133 (triazole-C4), ~114 (=CH₂), ~52 (N-CH₂), ~34, ~29, ~25 (alkyl chain) |
| IR (cm⁻¹) | ~3140 (triazole C-H), ~2920, ~2850 (alkyl C-H), ~1640 (C=C), ~1500 (aromatic C=C) | ~3130 (triazole C-H), ~2925, ~2855 (alkyl C-H), ~1640 (C=C), ~1500 (aromatic C=C) |
Table 2: Comparative Spectroscopic Data of Triazole Isomers. Note: The chemical shifts are approximate and can vary slightly based on the specific reaction conditions and purity of the sample. The assignments for the triazole carbons (C4 and C5) are key differentiators between the two isomers.[5][6]
Experimental Protocols
Detailed methodologies for the synthesis of the 1,4- and 1,5-disubstituted triazoles from this compound are provided below.
Protocol 1: Copper(I)-Catalyzed Synthesis of 1-Benzyl-4-(dec-9-en-1-yl)-1H-1,2,3-triazole
This procedure is a typical example of a CuAAC reaction.[7]
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 1-benzyl-4-(dec-9-en-1-yl)-1H-1,2,3-triazole.
Protocol 2: Ruthenium(II)-Catalyzed Synthesis of 1-Benzyl-5-(dec-9-en-1-yl)-1H-1,2,3-triazole
This protocol outlines a general procedure for a RuAAC reaction.[4][6]
Materials:
-
This compound
-
Benzyl azide
-
[CpRuCl]₄ (Pentamethylcyclopentadienyl ruthenium chloride tetramer) or CpRuCl(PPh₃)₂
-
Toluene (anhydrous)
-
Silica gel
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the ruthenium catalyst (e.g., [Cp*RuCl]₄, 0.01 eq).
-
Add anhydrous toluene, followed by this compound (1.0 eq) and benzyl azide (1.05 eq).
-
Stir the reaction mixture at the desired temperature (typically between room temperature and 80°C). Monitor the reaction by TLC. The reaction is generally complete within 1-4 hours.
-
After completion, cool the reaction mixture to room temperature and add silica gel.
-
Remove the solvent under reduced pressure to obtain a solid-supported crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure 1-benzyl-5-(dec-9-en-1-yl)-1H-1,2,3-triazole.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Caption: Regioselective outcomes of CuAAC and RuAAC reactions.
Conclusion
The choice between copper and ruthenium catalysis in the azide-alkyne cycloaddition of this compound provides a powerful tool for accessing specific triazole regioisomers. The CuAAC reaction is a robust and highly efficient method for the synthesis of 1,4-disubstituted triazoles, often performed under mild, aqueous conditions. In contrast, the RuAAC reaction offers a complementary route to 1,5-disubstituted triazoles, proceeding rapidly in non-protic solvents. The distinct substitution patterns of the resulting triazoles can impart different chemical and physical properties, making the selection of the appropriate catalyst a critical decision in the design of novel molecules for applications in drug discovery, materials science, and beyond. This guide provides the fundamental information required for researchers to make an informed choice and to implement these versatile reactions in their own synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Comparison of 1-Dodecen-11-yne Conjugation Efficiency in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal linker is a critical step in the development of antibody-drug conjugates (ADCs), targeted therapies, and diagnostic agents. This guide provides a quantitative analysis of the conjugation efficiency of 1-dodecen-11-yne, a terminal alkyne linker, in the context of the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. We present a comparative overview of its performance against other alkyne linkers, supported by experimental data and detailed protocols to aid in the selection of the most suitable conjugation partner for your specific application.
The efficiency of bioconjugation is paramount for producing homogeneous and effective biomolecular conjugates. The CuAAC, or "click chemistry," reaction is a cornerstone of bioconjugation due to its high efficiency, specificity, and biocompatibility. The choice of the alkyne component in this reaction can significantly influence reaction kinetics and overall conjugation yield. Here, we delve into the characteristics of this compound and compare its reactivity with other commonly employed alkynes.
Understanding Alkyne Reactivity in CuAAC
The reactivity of terminal alkynes in CuAAC reactions is influenced by the electronic and steric properties of the substituents near the alkyne moiety. Generally, alkynes with electron-withdrawing groups exhibit enhanced reactivity. This is attributed to the increased acidity of the acetylenic proton, facilitating the formation of the copper acetylide intermediate, a key step in the catalytic cycle. Conversely, sterically hindered alkynes may exhibit slower reaction rates.
A systematic study on the structure-reactivity relationship of various terminal alkynes in CuAAC has provided a framework for understanding their relative performance. Propiolamides, for instance, are recognized for their high reactivity due to the electron-withdrawing nature of the amide group.[1][2] Aromatic alkynes also tend to be more reactive than their aliphatic counterparts.[3]
Comparative Analysis of Alkyne Conjugation Efficiency
While specific kinetic data for this compound is not extensively available in the literature, its performance can be inferred from the behavior of other long-chain terminal alkynes. As an aliphatic alkyne, this compound is expected to have a moderate reactivity, likely lower than that of propiolamides and aromatic alkynes. However, its long, flexible chain may offer advantages in terms of accessibility and reducing steric hindrance in certain bioconjugation scenarios.
The following table summarizes the relative reactivity of different classes of terminal alkynes in CuAAC reactions, providing a basis for comparison with this compound.
| Alkyne Class | Example | Relative Reactivity | Key Characteristics |
| Propiolamides | Propiolamide | Very High | Electron-withdrawing amide group significantly enhances reactivity.[1][2] |
| Aromatic Alkynes | Phenylacetylene | High | The aromatic ring can influence the electronic properties of the alkyne.[3] |
| Propargyl Ethers/Amines | Propargyl alcohol | Moderate to High | Offer a good balance of reactivity, stability, and ease of incorporation.[1] |
| Aliphatic Terminal Alkynes | This compound, Hex-1-yne | Moderate | Generally less reactive than aromatic and electron-deficient alkynes.[3] |
| Internal Alkynes | But-2-yne | Low (in CuAAC) | Not suitable for the standard CuAAC reaction which requires a terminal alkyne.[3] |
Experimental Protocols
To achieve efficient conjugation with this compound and other terminal alkynes, careful optimization of the CuAAC reaction conditions is crucial. Below are detailed methodologies for a typical bioconjugation experiment.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the conjugation of an azide-modified biomolecule with an alkyne linker such as this compound.
Materials:
-
Azide-modified biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Alkyne linker (e.g., this compound) dissolved in a compatible solvent (e.g., DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), stock solution (e.g., 50 mM in water or DMSO)
-
Reducing agent, such as sodium ascorbate, freshly prepared stock solution (e.g., 100 mM in water)
-
Quenching solution (e.g., 50 mM EDTA)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.
-
Add the alkyne linker solution to the reaction mixture. The molar excess of the alkyne will depend on the specific application and may require optimization.
-
In a separate tube, premix the CuSO₄ solution and the ligand solution. The recommended ligand to copper ratio is typically 5:1 to enhance catalyst stability and reaction efficiency.
-
Add the copper/ligand premix to the reaction mixture containing the biomolecule and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. The reaction time may need to be optimized based on the reactivity of the specific alkyne and biomolecule.
-
Quench the reaction by adding the EDTA solution to chelate the copper catalyst.
-
Purify the resulting bioconjugate using an appropriate method to remove excess reagents and byproducts.
Visualizing the Conjugation Workflow
To illustrate the experimental process, the following diagram outlines the key steps in a typical CuAAC bioconjugation workflow.
Logical Relationship of Reactivity
The following diagram illustrates the logical relationship between the structural features of an alkyne and its expected reactivity in a CuAAC reaction.
Conclusion
This compound serves as a valuable tool in bioconjugation, particularly when a long, flexible linker is desired. While its inherent reactivity as a terminal aliphatic alkyne is moderate compared to electron-deficient alkynes like propiolamides, its conjugation efficiency can be optimized through careful control of reaction conditions. For applications where rapid kinetics are paramount, more reactive alkynes may be preferable. However, for scenarios requiring a balance of stability, flexibility, and moderate reactivity, this compound presents a viable and effective option for researchers in drug development and the broader life sciences. The provided protocols and comparative data serve as a guide to aid in the rational design and execution of successful bioconjugation strategies.
References
Benchmarking 1-Dodecen-11-yne: A Comparative Guide to Commercially Available Linkers
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and overall performance of bioconjugates, such as antibody-drug conjugates (ADCs). 1-Dodecen-11-yne is a bifunctional linker characterized by its 12-carbon aliphatic chain, which imparts significant hydrophobicity, and its terminal alkyne and alkene groups, which offer versatile conjugation chemistries. This guide provides an objective comparison of this compound's performance characteristics against commercially available alternatives, supported by established experimental protocols for evaluation.
Overview of this compound
This compound possesses two key reactive handles:
-
A terminal alkyne (-C≡CH): This group is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." CuAAC is known for its high efficiency, specificity, and biocompatibility under mild conditions.[1][2]
-
A terminal alkene (-CH=CH2): This functional group can participate in thiol-ene reactions, which can be initiated by radicals or catalyzed by bases, providing an alternative conjugation strategy, particularly for linking to cysteine residues in proteins.[3][4]
The long aliphatic chain makes this compound a hydrophobic linker. This property can be advantageous in applications where interaction with hydrophobic domains is desired, but it can also pose challenges related to the solubility of the final bioconjugate, potentially leading to aggregation.[5][6]
Comparison with Commercially Available Linker Alternatives
The performance of this compound can be benchmarked against several classes of commercially available linkers, each with distinct properties. The choice of linker depends on the specific requirements of the application, such as desired solubility, stability, and the nature of the biomolecule and payload to be conjugated.
| Feature | This compound | Alkyne-PEG Linkers | Hydrophobic Aliphatic Linkers | Linkers for Copper-Free Click Chemistry (e.g., DBCO, BCN) |
| Structure | Long aliphatic chain | Polyethylene glycol chain | Varies (e.g., pentanoic acid) | Contains a strained cyclooctyne ring |
| Key Property | Hydrophobic, rigid | Hydrophilic, flexible | Hydrophobic | Moderately hydrophobic |
| Functional Groups | Terminal Alkyne, Terminal Alkene | Terminal Alkyne, NHS ester, Maleimide, Amine, etc.[7][8] | Alkyne, Azide, NHS ester, etc.[9] | Strained Alkyne (e.g., DBCO, BCN), NHS ester, Maleimide, etc. |
| Primary Chemistry | CuAAC, Thiol-ene[1][3] | CuAAC | CuAAC, NHS-ester chemistry, etc. | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[10] |
| Reaction Kinetics | CuAAC: Fast (10-100 M⁻¹s⁻¹)[11] | CuAAC: Fast (10-100 M⁻¹s⁻¹) | Dependent on functional group | SPAAC: Slower than CuAAC (10⁻²-1 M⁻¹s⁻¹)[11][12] |
| Biocompatibility | CuAAC requires a copper catalyst, which can be toxic to living systems.[10] | CuAAC requires a copper catalyst. | Dependent on conjugation chemistry. | SPAAC is copper-free, ideal for in vivo applications.[10] |
| Solubility | Low aqueous solubility | High aqueous solubility, can improve solubility of hydrophobic payloads.[10] | Low aqueous solubility.[5] | Moderate aqueous solubility. |
| Commercial Availability | Available from chemical suppliers. | Widely available with various PEG lengths and functional groups.[7][13][14] | Available with various chain lengths and functional groups.[9] | Widely available with various functional groups. |
Key Experimental Protocols
To objectively assess the performance of this compound and its alternatives, standardized experimental protocols are essential. Below are detailed methodologies for two key performance-indicating experiments.
Protocol 1: Determination of Bioconjugation Efficiency by LC-MS
This protocol is designed to quantify the efficiency of the conjugation reaction by measuring the drug-to-antibody ratio (DAR) of an ADC.
Objective: To determine the average number of linker-payload molecules conjugated to an antibody.
Materials:
-
Antibody solution (e.g., Trastuzumab) in phosphate-buffered saline (PBS).
-
This compound-payload construct (or alternative linker-payload).
-
Azide-functionalized payload (if using an alkyne linker).
-
Copper(II) sulfate (CuSO₄).
-
Reducing agent (e.g., sodium ascorbate).
-
Ligand (e.g., THPTA).
-
Reaction buffer (e.g., phosphate buffer, pH 7.4).
-
Quenching solution (e.g., EDTA).
-
Size-exclusion chromatography (SEC) column for purification.
-
LC-MS system (e.g., Q-TOF).
Methodology:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.
-
Reaction Setup: In a microcentrifuge tube, combine the antibody, the linker-payload construct (at a desired molar excess, e.g., 5-10 fold), the copper(II) sulfate, and the ligand.
-
Initiation: Initiate the click reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Quenching: Stop the reaction by adding a quenching solution such as EDTA to chelate the copper catalyst.
-
Purification: Remove excess linker-payload and other reagents by purifying the ADC using a size-exclusion chromatography (SEC) column equilibrated with PBS.
-
LC-MS Analysis:
-
Deglycosylate the purified ADC using an enzyme like PNGase F to simplify the mass spectrum.
-
Analyze the deglycosylated ADC using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with liquid chromatography.[15][16]
-
Deconvolute the resulting mass spectrum to identify peaks corresponding to the unconjugated antibody and the antibody with 1, 2, 3, etc., linker-payloads attached.
-
-
Calculation of Average DAR: Calculate the average DAR using the relative abundance of each species observed in the mass spectrum.
Protocol 2: In Vitro Linker Stability Assay in Human Plasma
This protocol evaluates the stability of the linker by measuring the premature release of the payload from the bioconjugate in a biologically relevant matrix.[17]
Objective: To assess the stability of the ADC's linker in human plasma over time.
Materials:
-
Purified ADC.
-
Human plasma (pooled, citrated).
-
Incubator at 37°C.
-
Affinity capture beads (e.g., Protein A or Protein G).
-
Wash buffers.
-
Elution buffer.
-
LC-MS/MS system for quantification of released payload.
Methodology:
-
Incubation: Spike the purified ADC into human plasma at a final concentration of approximately 100 µg/mL.
-
Time Points: Incubate the mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
Sample Preparation:
-
At each time point, precipitate plasma proteins from an aliquot using a suitable method (e.g., addition of acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant, which contains the released (free) payload.
-
-
Quantification of Released Payload:
-
Analyze the supernatant using a calibrated LC-MS/MS method to quantify the concentration of the free payload.[17]
-
The LC-MS/MS method should be optimized for the specific payload molecule.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time.
-
Calculate the percentage of payload released at each time point relative to the initial total conjugated payload.
-
Determine the half-life of the linker in plasma. A longer half-life indicates greater stability.[18]
-
Visualizing Workflows and Decision-Making
Diagrams are essential tools for visualizing complex biological processes and experimental workflows.
References
- 1. scispace.com [scispace.com]
- 2. app1-c89-pub.pressidium.com - Click Chemistry Alkyne [app1-c89-pub.pressidium.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 7. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Aliphatic Linkers | BroadPharm [broadpharm.com]
- 10. adcreview.com [adcreview.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 14. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 15. news-medical.net [news-medical.net]
- 16. m.youtube.com [m.youtube.com]
- 17. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
